Fmoc-3,5-difluoro-D-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEQBZISDRNPFC-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427324 | |
| Record name | Fmoc-3,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-25-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-3,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Potential: A Technical Guide to Fmoc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Fmoc-3,5-difluoro-D-phenylalanine is a non-canonical amino acid derivative that has garnered significant attention in the fields of medicinal chemistry, peptide synthesis, and drug discovery. The strategic incorporation of two fluorine atoms onto the phenyl ring of D-phenylalanine imparts unique and advantageous properties, making it a valuable building block for novel therapeutics and research tools. This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.
Core Chemical and Physical Properties
The defining characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1][2] |
| Molecular Weight | 423.4 g/mol | [1][2] |
| CAS Number | 205526-25-6 | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 150 - 155 °C | [1] |
| Optical Rotation | [a]²⁰D = 43 ± 2 ° (c=1 in DMF) | [1] |
| Solubility | Slightly soluble in water[3]; Highly soluble in DMSO[4]; Soluble in DMF for synthesis. | |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Applications in Research and Drug Development
The unique structural features of this compound make it a powerful tool for advancing therapeutic and research objectives.
-
Peptide Synthesis: As a derivative of a D-amino acid, its incorporation into peptides can significantly enhance resistance to proteolytic degradation, thereby improving the in-vivo half-life of peptide-based drugs.[5] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is fundamental to its utility in modern solid-phase peptide synthesis (SPPS), allowing for efficient and controlled chain elongation under mild basic conditions.[1]
-
Drug Discovery and GPCR Modulation: The difluorinated phenyl group can alter the electronic properties and hydrophobicity of the amino acid side chain.[6] This modification can fine-tune the binding affinity and selectivity of peptides for their biological targets, such as G-protein coupled receptors (GPCRs).[5] For instance, its use in somatostatin analogs has been shown to modulate binding to somatostatin receptors (SSTRs), which is critical in the development of treatments for neuroendocrine tumors.[5]
-
Biophysical Probes: The presence of fluorine atoms provides a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This enables detailed investigations into protein structure, dynamics, and ligand-protein interactions without perturbing the overall structure significantly.[5]
Experimental Protocols
A fundamental application of this compound is its incorporation into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound on a resin support.
Materials:
-
Fmoc-Rink Amide MBHA resin or other suitable solid support
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: The resin is placed in a synthesis vessel and swollen in DMF for at least 30 minutes with gentle agitation.[5]
-
Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to the resin and agitated for 5-15 minutes to remove the Fmoc group from the terminal amine.[5] The resin is then thoroughly washed with DMF and DCM.[5]
-
Amino Acid Coupling: In a separate vial, 4 equivalents of the Fmoc-amino acid (e.g., this compound) and 4 equivalents of OxymaPure are dissolved in DMF.[5] 4 equivalents of DIC are added to pre-activate the amino acid for approximately 5 minutes.[5]
-
Peptide Bond Formation: The activated amino acid solution is added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to facilitate peptide bond formation.[5] A Kaiser test can be performed to confirm complete coupling.[5]
-
Washing: The coupling solution is drained, and the resin is washed thoroughly with DMF and DCM to remove excess reagents.[5]
-
Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, a terminal Fmoc deprotection step (Step 2) is performed.
-
Cleavage and Deprotection: The peptide-resin is washed with DCM and dried. The cleavage cocktail is added to the resin and agitated for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5][6]
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is precipitated by adding the filtrate to cold diethyl ether.[5][6]
-
Purification and Analysis: The crude peptide is pelleted by centrifugation, dried, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] The identity and purity are confirmed by mass spectrometry and analytical HPLC.[5]
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate key processes and relationships relevant to the application of this compound.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
Physicochemical Characteristics of Fmoc-3,5-difluoro-D-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,5-difluoro-D-phenylalanine is a fluorinated amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS).[1][2] The incorporation of fluorine atoms into the phenyl ring of D-phenylalanine imparts unique conformational and physicochemical properties to the resulting peptides, often enhancing their metabolic stability, binding affinity, and overall therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, along with detailed experimental protocols for its application in peptide synthesis.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1][3] |
| Molecular Weight | 423.4 g/mol | [1][3] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 150 - 155 °C | [1] |
| Optical Rotation | [α]²⁰D = 43 ± 2° (c=1 in DMF) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| CAS Number | 205526-25-6 | [1] |
Solubility Profile
The hydrophobic nature of the 3,5-difluorophenylalanine residue significantly influences the solubility of peptides incorporating this amino acid, often leading to poor aqueous solubility.[4] While specific solubility data for this compound is not extensively published, a general understanding can be derived from its structural analogues and peptides containing this residue.
| Solvent | Qualitative Solubility | Application Notes |
| Water | Insoluble | Forms a suspension.[4] |
| PBS (pH 7.4) | Insoluble | Visible particulates are often observed.[4] |
| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent in peptide synthesis.[2] |
| Dichloromethane (DCM) | Soluble | Used in washing steps during peptide synthesis.[2] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for creating stock solutions.[4] A small amount of 100% DMSO can be used to dissolve the compound, which can then be slowly diluted into an aqueous buffer.[4] |
| Acetonitrile/Water Mixtures | Soluble | May be suitable for analytical techniques like RP-HPLC.[4] |
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in peptide synthesis.
Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual procedure for incorporating this compound into a peptide chain using a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes with gentle agitation.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of this compound and 4 equivalents of OxymaPure in DMF.[2]
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[2]
-
Perform a Kaiser test to ensure complete coupling. Repeat the coupling step if necessary.[2]
-
Wash the resin with DMF and DCM.[2]
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[2]
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2).[2]
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.[2]
-
Centrifuge to pellet the peptide and wash with cold ether.[2]
-
Dry the peptide pellet under vacuum.[2]
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[2]
-
Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing Fmoc-protected amino acids.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Flow for Troubleshooting Peptide Solubility
This diagram outlines a systematic approach to addressing solubility issues commonly encountered with peptides containing hydrophobic residues like 3,5-difluoro-D-phenylalanine.
Caption: Decision tree for troubleshooting peptide solubility issues.
Conclusion
This compound is a valuable tool for peptide chemists and drug development professionals. Its unique physicochemical properties, stemming from the difluorinated phenyl ring, can significantly enhance the therapeutic potential of synthetic peptides. A thorough understanding of its characteristics and proper handling, as outlined in this guide, is crucial for its successful application in the synthesis of novel and effective peptide-based therapeutics.
References
An In-depth Technical Guide to Fmoc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Fmoc-3,5-difluoro-D-phenylalanine is a synthetic amino acid derivative that serves as a critical building block in modern peptide chemistry and drug discovery. The strategic incorporation of two fluorine atoms onto the phenyl ring of D-phenylalanine offers significant advantages, including enhanced metabolic stability and the ability to fine-tune the conformational properties of peptides. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Core Data Summary
The key physicochemical properties of this compound are summarized below, providing essential data for its application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 205526-25-6 | [1] |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1] |
| Molecular Weight | 423.4 g/mol | [1][2] |
| Purity | ≥ 99% (HPLC) | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 150 - 155 °C | [1] |
| Optical Rotation | [α]²⁰D = +43 ± 2° (c=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Chemical Structure
The structure of this compound incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of the D-enantiomer of 3,5-difluorophenylalanine.
Caption: Chemical structure of this compound.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] The Fmoc group provides a stable protecting group that can be removed under mild basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[4][5]
A generalized protocol for the incorporation of this compound into a peptide sequence is as follows:
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: The resin is swollen in DMF for at least 30 minutes with gentle agitation to ensure optimal reaction conditions.[3]
-
Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This is typically a two-step process: a short treatment (5 minutes) followed by a longer treatment (15 minutes).[3]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products.[3]
-
Amino Acid Coupling:
-
In a separate vessel, the this compound (4 equivalents) and a coupling activator like OxymaPure (4 equivalents) are dissolved in DMF.[3]
-
DIC (4 equivalents) is added to pre-activate the amino acid for approximately 5 minutes.[3]
-
The activated amino acid solution is then added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature.[3]
-
A Kaiser test can be performed to confirm the completion of the coupling reaction.[3]
-
-
Chain Elongation: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[3]
-
Final Fmoc Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.[3]
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail for 2-3 hours.[3]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, and the crude product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Applications in Drug Development and Research
The incorporation of 3,5-difluoro-D-phenylalanine into peptide sequences is a strategic approach to enhance their therapeutic potential.
-
Enhanced Metabolic Stability: The presence of the D-enantiomer and the carbon-fluorine bonds can significantly increase the resistance of peptides to proteolytic degradation, leading to a longer in-vivo half-life.[3][4]
-
Modulation of Bioactivity: The unique electronic properties of the difluorophenyl group can alter the conformation and binding affinity of peptides to their biological targets, such as G-protein coupled receptors (GPCRs).[3] This allows for the fine-tuning of receptor selectivity and potency.
-
Biophysical Probes: The fluorine atoms serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used to study protein structure, dynamics, and ligand-receptor interactions in detail.[3]
Signaling Pathway Modulation
While this compound itself is a synthetic building block, peptides containing this and other D-amino acids can be designed to modulate various cellular signaling pathways. For example, D-phenylalanine-containing peptides have been investigated for their ability to target pathways implicated in cancer, such as the MAPK signaling cascade.[4]
Caption: Representative MAPK signaling pathway targeted by peptide antagonists.
References
An In-depth Technical Guide to Fmoc-3,5-difluoro-D-phenylalanine for Protein Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of enhanced protein and peptide therapeutics necessitates innovative strategies to overcome inherent limitations such as poor metabolic stability and suboptimal activity. The incorporation of non-canonical amino acids is a powerful approach in protein engineering to augment the physical, chemical, and biological properties of proteins. Among these, fluorinated amino acids and D-enantiomers have garnered significant attention. This technical guide focuses on Fmoc-3,5-difluoro-D-phenylalanine, a non-canonical amino acid that combines the benefits of both fluorination and D-configuration to enhance protein and peptide stability.
The introduction of fluorine atoms into the phenyl ring of phenylalanine can modulate local electrostatic and hydrophobic interactions, often leading to increased thermal and metabolic stability.[1] The strong carbon-fluorine bond can enhance thermal stability, and the substitution of hydrogen with fluorine can influence protein folding and structure.[2][3] Concurrently, the incorporation of D-amino acids is a well-established method to confer resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acids.[4] This modification can significantly increase a peptide's half-life in biological fluids.[5]
This guide provides a comprehensive overview of the synthesis of this compound, its incorporation into peptides and proteins, and detailed experimental protocols for the biophysical characterization of the resulting molecules to assess their stability.
Data Presentation: Assessing the Impact on Protein Stability
While the incorporation of 3,5-difluoro-D-phenylalanine is predicted to enhance protein stability, specific quantitative data from direct comparative studies are not widely available in the public domain. The following tables are provided as templates for researchers to systematically present their experimental data from protein stability assays.
Table 1: Thermal Stability Analysis of Wild-Type vs. Modified Protein
| Protein Variant | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |
| Wild-Type Protein | Enter value | - |
| Protein with 3,5-difluoro-D-phenylalanine | Enter value | Calculate value |
This table should be populated with experimental data obtained from methods such as Thermal Shift Assay (TSA) or Differential Scanning Calorimetry (DSC).
Table 2: Thermodynamic Parameters of Unfolding
| Protein Variant | Tm (°C) | ΔHm (kcal/mol) | ΔGunfold (kcal/mol) at 25°C |
| Wild-Type Protein | Enter value | Enter value | Enter value |
| Protein with 3,5-difluoro-D-phenylalanine | Enter value | Enter value | Enter value |
This table presents thermodynamic parameters obtained from thermal denaturation curves, for example, through Circular Dichroism (CD) spectroscopy. ΔHm is the enthalpy change at the melting temperature, and ΔGunfold is the Gibbs free energy of unfolding.
Table 3: Illustrative Example of Stability Enhancement by a D-Amino Acid Substitution (Trp-Cage Miniprotein)
| Variant | ΔGunfold (kcal/mol) |
| Wild-Type (G10) | 1.0 |
| G10 to D-Ala | 1.6 |
| G10 to D-Gln | 2.0 |
This table is for illustrative purposes only, showing the stabilizing effect of substituting a Glycine with a D-amino acid in the Trp-Cage miniprotein, as determined by thermal denaturation.[6] Similar quantitative studies are required for 3,5-difluoro-D-phenylalanine.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the racemic 3,5-difluoro-DL-phenylalanine, followed by chiral resolution and Fmoc protection of the D-enantiomer.
Step 1: Synthesis of 3,5-Difluoro-DL-phenylalanine via Erlenmeyer-Plöchl Synthesis [7]
-
Azalactone Formation:
-
Combine 3,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and sodium acetate (1 equivalent) in acetic anhydride (3 equivalents).
-
Heat the mixture to 100-110 °C with constant stirring for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and slowly add ethanol to precipitate the azalactone intermediate.
-
Filter the solid product, wash with cold ethanol, and then with water.
-
-
Hydrolysis to Racemic Amino Acid:
-
Suspend the crude azalactone in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the 3,5-Difluoro-DL-phenylalanine by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
-
Step 2: Chiral Resolution of 3,5-Difluoro-DL-phenylalanine
The separation of the D- and L-enantiomers can be achieved through several methods, including enzymatic resolution or chiral chromatography.[7]
-
Enzymatic Resolution: This method utilizes stereospecific enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective technique using a chiral stationary phase to separate the enantiomers.[8]
Step 3: Fmoc Protection of 3,5-difluoro-D-phenylalanine
-
Dissolve the purified 3,5-difluoro-D-phenylalanine in a suitable solvent mixture (e.g., 10% sodium carbonate solution and dioxane).
-
Cool the solution in an ice bath.
-
Add Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) portion-wise while maintaining the pH at 8-9 with a base (e.g., sodium carbonate solution).
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the mixture with dilute HCl to precipitate the Fmoc-protected amino acid.
-
Filter the product, wash with cold water, and purify by recrystallization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual Fmoc-based SPPS for incorporating the modified amino acid into a peptide sequence.[9]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (or HBTU/HATU and a base like DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (4 equivalents) and OxymaPure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Filter and collect the TFA solution.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Purify the peptide using reverse-phase HPLC.
-
Protocol 3: In Vivo Incorporation of 3,5-difluoro-D-phenylalanine
Incorporating D-amino acids in vivo is challenging. This protocol is adapted from methods for incorporating fluorinated L-amino acids into proteins expressed in E. coli using a phenylalanine auxotrophic strain. Successful incorporation of the D-enantiomer would likely require engineering of the translational machinery.
Materials:
-
Phenylalanine auxotrophic E. coli strain
-
Expression vector for the protein of interest
-
Minimal medium (M9)
-
3,5-difluoro-D-phenylalanine
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Starter Culture: Grow a single colony of the transformed E. coli strain overnight in LB medium with appropriate antibiotics.
-
Expression Culture: Inoculate a larger volume of M9 minimal medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Centrifuge the cells and resuspend them in fresh M9 medium lacking phenylalanine but supplemented with 3,5-difluoro-D-phenylalanine (e.g., 1 mM).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
-
Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvest and Purification: Harvest the cells by centrifugation, lyse the cells, and purify the protein of interest using standard chromatography techniques. Confirm incorporation by mass spectrometry.
Protocol 4: Biophysical Characterization of Protein Stability
A. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to determine the melting temperature (Tm) of a protein. An increase in Tm indicates enhanced thermal stability.
Materials:
-
Purified wild-type and modified proteins
-
SYPRO Orange fluorescent dye
-
Real-time PCR instrument
Procedure:
-
Prepare Protein Solutions: Dilute the purified proteins to a final concentration of 2-5 µM in a suitable buffer.
-
Prepare Assay Plate: In a PCR plate, mix the protein solution with SYPRO Orange dye. Include a no-protein control.
-
Run Assay: Place the plate in a real-time PCR instrument. Program the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The Tm is the inflection point of the resulting sigmoidal curve, which corresponds to the peak of the first derivative plot (-dF/dT). Calculate the ΔTm by subtracting the Tm of the wild-type protein from the Tm of the modified protein.
B. Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to assess the secondary structure of the protein and to monitor its thermal denaturation.[10][11]
Materials:
-
Purified wild-type and modified proteins
-
CD spectropolarimeter with a temperature controller
Procedure:
-
Secondary Structure Analysis:
-
Prepare protein samples at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate buffer).
-
Acquire far-UV CD spectra (e.g., from 190 to 260 nm) at a constant temperature (e.g., 25°C).
-
Analyze the spectra to estimate the content of α-helix, β-sheet, and random coil structures. Compare the spectra of the wild-type and modified proteins to check for significant structural perturbations.
-
-
Thermal Denaturation:
-
Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/minute).
-
Plot the CD signal against temperature to generate a thermal denaturation curve.
-
Fit the curve to a two-state unfolding model to determine the Tm and the enthalpy of unfolding (ΔHm). The Gibbs free energy of unfolding (ΔGunfold) can then be calculated.
-
Conclusion
This compound is a promising building block for enhancing the stability of peptides and proteins. The difluorination of the phenyl ring is expected to contribute to increased thermal and chemical stability, while the D-configuration provides resistance to proteolytic degradation. Although specific quantitative data on its impact on protein stability is currently limited, the experimental protocols provided in this guide offer a clear framework for researchers to synthesize this non-canonical amino acid, incorporate it into their molecules of interest, and perform the necessary biophysical characterization. Such studies are crucial for advancing the development of more robust and effective protein-based therapeutics and research tools.
References
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. is.muni.cz [is.muni.cz]
- 11. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Structural Landscape: A Technical Guide to the Conformational Effects of 3,5-Difluorophenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a powerful tool in peptide and protein engineering, offering a means to modulate structure, stability, and biological function. Among these, 3,5-difluorophenylalanine (Dfp) has emerged as a valuable probe and building block. The introduction of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique electronic and steric properties, influencing local and global conformational preferences. This in-depth technical guide explores the conformational effects of Dfp incorporation, providing a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Conformational and Biophysical Consequences of 3,5-Difluorophenylalanine Incorporation
The substitution of phenylalanine with Dfp can lead to significant alterations in the biophysical properties of peptides and proteins. These changes are primarily driven by the high electronegativity and steric bulk of the fluorine atoms, which can influence intramolecular and intermolecular interactions.
Impact on Secondary Structure
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins in solution. While specific quantitative data for the effect of 3,5-difluorophenylalanine on helicity is not abundant in publicly available literature, the introduction of fluorinated amino acids can induce notable changes in conformational ensembles.
Table 1: Representative Secondary Structure Content from Circular Dichroism
| Peptide | Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Alanine-rich peptide | Buffer | 25 | <5 | 70 |
| Alanine-rich peptide + 50% TFE | Buffer | 70 | <5 | 25 |
| Penetratin (native) | Buffer | <5 | 15 | 80 |
| Penetratin-fluorophore conjugate | Buffer | ~10 | ~20 | 70 |
| Note: TFE (trifluoroethanol) is a solvent commonly used to induce helical structures. The data for the penetratin-fluorophore conjugate suggests that modifications can influence secondary structure. While direct comparative CD data for a Dfp-containing peptide and its native counterpart is sparse, the technique is highly sensitive to such changes.[1] |
Influence on Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermal Shift Assays (TSA) are powerful techniques for determining the thermal stability of proteins. The incorporation of Dfp can either stabilize or destabilize a protein, depending on the local environment and the nature of the interactions it disrupts or forms. An increase in the melting temperature (Tm) is indicative of enhanced thermal stability.
Table 2: Thermal Stability of Wild-Type vs. 3,5-Difluorophenylalanine-Containing Protein Variants (Template)
| Protein Variant | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |
| Wild-Type | e.g., 55.2 | - |
| Mutant 1 (Site X with Dfp) | e.g., 58.7 | +3.5 |
| Mutant 2 (Site Y with Dfp) | e.g., 53.1 | -2.1 |
| This table serves as a template for presenting experimental data. The specific stabilizing or destabilizing effect of 3,5-Difluorophenylalanine is protein- and site-dependent.[2] |
Modulation of Binding Affinity
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). The introduction of Dfp can alter the binding affinity of a peptide or protein for its target by modifying key interactions at the binding interface.
Table 3: Thermodynamic Parameters of Peptide-Protein Interaction (Template)
| Peptide | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Native Peptide | e.g., 5.2 ± 0.4 | e.g., -8.5 ± 0.2 | e.g., -1.7 |
| Dfp-containing Peptide | e.g., 2.8 ± 0.3 | e.g., -9.1 ± 0.3 | e.g., -1.5 |
| This table is a template to illustrate how ITC data can be presented to compare the binding affinities of a native and a Dfp-modified peptide. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for investigating the effects of Dfp incorporation. The following sections provide methodologies for key techniques.
Solid-Phase Peptide Synthesis (SPPS) of a Dfp-Containing Peptide
This protocol is based on the widely used Fmoc/tBu strategy.[3][4][5][6][7]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-L-3,5-difluorophenylalanine)
-
Coupling reagents: HCTU (or HATU/HOAt)
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Ethanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve 3-5 equivalents of the Fmoc-amino acid and the coupling reagent (e.g., HCTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating Fmoc-L-3,5-difluorophenylalanine at the desired position.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Circular Dichroism (CD) Spectroscopy
This protocol describes how to obtain and analyze CD spectra to estimate the secondary structure content of a peptide.[1][8][9]
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high chloride concentrations.
-
CD spectrometer with a Peltier temperature controller
-
Quartz cuvette (e.g., 1 mm pathlength)
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in the CD-compatible buffer to a final concentration of 0.1-0.2 mg/mL.
-
Ensure the sample is free of aggregates by centrifugation or filtration.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the far-UV region (typically 190-260 nm).
-
Record the CD spectrum of the peptide sample under the same conditions.
-
Maintain a constant temperature (e.g., 20°C).
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
-
Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for determining the thermal stability of a protein.[10][11][12]
Materials:
-
Purified protein (wild-type and Dfp-containing mutant)
-
Dialysis buffer
-
DSC instrument
Procedure:
-
Sample Preparation:
-
Dialyze both the wild-type and mutant proteins extensively against the same buffer to ensure identical buffer conditions.
-
Determine the protein concentration accurately.
-
Prepare a matching buffer blank for the reference cell.
-
-
Data Acquisition:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Set the temperature range for the scan (e.g., 20°C to 100°C) and the scan rate (e.g., 60°C/hour).
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.
-
Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔHcal) of unfolding.
-
Compare the Tm values of the wild-type and Dfp-containing proteins to assess the effect of the substitution on thermal stability.
-
Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of binding affinity between a peptide and its protein target.[13][14][15][16][17][18][19]
Materials:
-
Purified peptide (ligand)
-
Purified protein (macromolecule)
-
ITC buffer (the same buffer used for the final purification step of both molecules)
-
ITC instrument
Procedure:
-
Sample Preparation:
-
Ensure both the peptide and protein are in the identical buffer through dialysis or size-exclusion chromatography.
-
Accurately determine the concentrations of both the peptide and protein solutions.
-
Degas the solutions before loading into the ITC.
-
-
Experiment Setup:
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Set the experimental temperature, stirring speed, and injection parameters (volume and number of injections).
-
-
Data Acquisition:
-
Perform a series of injections of the peptide into the protein solution. The instrument measures the heat released or absorbed upon binding.
-
Perform a control titration by injecting the peptide into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
2D NMR Spectroscopy for Conformational Analysis
This protocol provides a general workflow for the conformational analysis of a Dfp-containing peptide in solution.[18][19][20][21]
Materials:
-
Purified Dfp-containing peptide
-
Deuterated solvent (e.g., H2O/D2O 9:1, or deuterated organic solvent)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in the appropriate deuterated solvent to a concentration of 1-5 mM.
-
Adjust the pH if necessary.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, to correlate protons with their attached nitrogens or carbons.
-
-
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems of the individual amino acids.
-
Use the NOESY spectrum to connect the spin systems in a sequential manner (sequential assignment) by identifying NOEs between adjacent residues.
-
-
Structural Restraint Generation:
-
From the NOESY spectrum, classify the NOE cross-peaks as strong, medium, or weak, and convert these into upper distance restraints (e.g., < 2.8 Å, < 3.5 Å, < 5.0 Å).
-
Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the backbone φ angle.
-
-
Structure Calculation and Refinement:
-
Use a molecular modeling program to generate an ensemble of 3D structures that are consistent with the experimental distance and dihedral angle restraints.
-
Refine the calculated structures using molecular dynamics simulations in a simulated water environment.
-
-
Structure Validation:
-
Assess the quality of the final ensemble of structures by checking for consistency with the experimental data and by analyzing stereochemical parameters (e.g., Ramachandran plots).
-
Visualization of Relevant Pathways and Workflows
Graphviz diagrams can be used to visualize complex relationships, such as signaling pathways and experimental workflows.
Amino Acid Sensing and the mTORC1 Signaling Pathway
The mTORC1 pathway is a central regulator of cell growth and is sensitive to amino acid availability. While the direct effect of 3,5-difluorophenylalanine on this pathway is not fully elucidated, it may act as an analog that can influence the amino acid sensing machinery.
Caption: Amino acid sensing pathway leading to mTORC1 activation.
Experimental Workflow for Conformational Analysis
The following diagram illustrates the overall workflow for the synthesis and conformational analysis of a peptide containing 3,5-difluorophenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tainstruments.com [tainstruments.com]
- 16. Low-affinity binding determined by titration calorimetry using a high-affinity coupling ligand: a thermodynamic study of ligand binding to protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-3,5-difluoro-D-phenylalanine for Advanced Research
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement, purity, and application of Fmoc-3,5-difluoro-D-phenylalanine. This unique amino acid derivative is a critical building block in peptide synthesis, offering enhanced biochemical properties for the development of novel therapeutics.
Supplier and Purity Overview
This compound is available from specialized chemical suppliers. The purity of the compound is a critical factor for its successful application in sensitive experimental settings. The following table summarizes the available information from prominent suppliers.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight | Appearance | Storage Conditions |
| Chem-Impex | ≥ 99% (HPLC)[1] | 205526-25-6[1] | C₂₄H₁₉F₂NO₄[1] | 423.4 g/mol [1] | Off-white crystalline powder[1] | 0 - 8 °C[1] |
| Creative Peptides | Not Specified | 205526-24-5 | C₂₄H₁₉F₂NO₄[2] | 423.4 g/mol [2] | Not Specified | Not Specified |
Core Applications in Research and Development
This compound is a valuable tool in medicinal chemistry and drug discovery. Its difluorinated phenyl group provides unique properties that can enhance the stability and bioactivity of peptides.[1] Key applications include:
-
Peptide Synthesis : It serves as a fundamental building block in solid-phase peptide synthesis to create complex peptides with high specificity.[1]
-
Drug Development : The incorporation of this fluorinated amino acid can improve the pharmacological properties of peptide-based drugs, making them more effective in targeting specific biological pathways.[1] The introduction of fluorine can lead to increased metabolic stability and reduced toxicity.[3]
-
Bioconjugation : It is utilized to attach biomolecules to various surfaces or other molecules, which is crucial in the development of biosensors and drug delivery systems.[1]
-
GPCR Modulation : Peptides containing this fluorinated amino acid have shown potential in fine-tuning the selectivity and affinity for G-protein coupled receptors (GPCRs).[4]
Below is a diagram illustrating the logical relationship of its applications.
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of this amino acid into a peptide chain.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow
A typical cycle of SPPS involves the deprotection of the Fmoc group from the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.
Detailed Steps for a Single Coupling Cycle:
-
Resin Swelling : The solid support resin (e.g., Rink Amide MBHA) is swollen in N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[4]
-
Fmoc Deprotection :
-
The swollen resin is treated with a solution of 20% piperidine in DMF for 5 minutes.[4]
-
The solution is drained, and a fresh 20% piperidine in DMF solution is added and agitated for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[4]
-
The resin is then thoroughly washed multiple times with DMF and Dichloromethane (DCM) to remove residual piperidine.[4]
-
-
Amino Acid Coupling :
-
In a separate vessel, 4 equivalents of this compound and 4 equivalents of a coupling agent like OxymaPure are dissolved in DMF.[4]
-
4 equivalents of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), are added to the amino acid solution to pre-activate it for 5 minutes.[4]
-
The activated amino acid solution is then added to the deprotected resin and agitated for 1-2 hours at room temperature.[4]
-
A Kaiser test can be performed to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.[4]
-
-
Washing : After successful coupling, the resin is washed thoroughly with DMF to remove any unreacted reagents.
This cycle is repeated for each amino acid in the peptide sequence. Once the synthesis is complete, the peptide is cleaved from the resin using a reagent cocktail, typically containing Trifluoroacetic acid (TFA).[5]
Protocol for Assessing Metabolic Stability
The incorporation of 3,5-difluorophenylalanine can enhance resistance to proteolytic degradation.[4] A general method to assess the metabolic stability of a peptide containing this modified amino acid involves incubation with human liver microsomes.
-
Preparation of Incubation Mixture : A reaction mixture is prepared containing the test peptide (e.g., at 1 µM) and human liver microsomes (e.g., at 0.5 mg/mL protein concentration) in a phosphate buffer. This mixture is pre-incubated at 37°C for 5 minutes.[4]
-
Initiation of Reaction : The metabolic reaction is initiated by adding an NADPH regenerating system.[4]
-
Sample Analysis : Aliquots are taken at various time points and quenched with a solvent like acetonitrile containing an internal standard. The samples are then analyzed by LC-MS/MS to determine the rate of peptide degradation.[4]
References
Solubility of Fmoc-3,5-difluoro-D-phenylalanine: A Technical Guide
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-3,5-difluoro-D-phenylalanine (Fmoc-3,5-difluoro-D-phenylalanine) is a fluorinated amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the introduction of non-canonical residues into peptides. The fluorine atoms on the phenyl ring can impart unique conformational constraints, enhance metabolic stability, and serve as probes for NMR studies. A critical parameter for its successful application in peptide synthesis is its solubility in the solvents commonly employed for coupling reactions. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and diminished purity of the final peptide product. This guide provides a comprehensive overview of the known solubility of this compound, protocols for its determination, and a workflow for its use in peptide synthesis.
Physicochemical Properties
| Property | Value |
| Synonyms | Fmoc-D-Phe(3,5-DiF)-OH, Fmoc-3,5-difluoro-D-Phe-OH |
| CAS Number | 205526-25-6[1] |
| Molecular Formula | C₂₄H₁₉F₂NO₄[1] |
| Molecular Weight | 423.41 g/mol [1][2] |
| Appearance | Off-white crystalline powder[1] |
| Melting Point | 150 - 155 °C[1] |
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published across a wide range of solvents. However, data for the L-enantiomer and parent compounds, combined with supplier information, provides a strong basis for solubility estimation. Enantiomers typically exhibit identical solubility in achiral solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Conditions & Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 200[2] | ~0.472 | Data for L-enantiomer; ultrasonic assistance may be required. Use of anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[2][3] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥ 10 | ≥ 0.024 | Confirmed soluble at 10 mg/mL for optical rotation measurements.[1] The parent compound, Fmoc-Phe-OH, is soluble at ~194 mg/mL, suggesting the actual solubility is significantly higher.[4] |
Qualitative and Estimated Solubility
The general solubility of Fmoc-amino acids is dictated by the hydrophobic Fmoc group and the specific side chain.[5] Based on the behavior of structurally similar compounds like Fmoc-Phe-OH and Fmoc-Phe(4-F)-OH, the following qualitative solubility can be inferred.[6][7]
| Solvent | General Solubility | Notes |
| Dichloromethane (DCM) | Soluble to Moderately Soluble | Often used in SPPS, but complete dissolution may require the addition of a co-solvent like DMF.[7] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | A common and effective solvent for SPPS with good solvating properties for Fmoc-amino acids.[6] |
| Tetrahydrofuran (THF) | Moderately Soluble | Can be used, sometimes in mixtures, but is generally less effective for achieving high concentrations compared to DMF or DMSO.[5] |
| Acetonitrile (ACN) | Sparingly Soluble | Generally not a primary choice for dissolving Fmoc-amino acids for coupling reactions. |
| Methanol (MeOH) | Sparingly Soluble | The polarity and protic nature of methanol limit the solubility of the largely hydrophobic Fmoc-amino acid. |
| Water | Sparingly Soluble[8] | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[5][8] |
Experimental Protocols
For applications requiring precise solubility data under specific laboratory conditions, direct experimental determination is recommended. The following protocols outline common methods for determining the solubility of an Fmoc-amino acid.
Protocol 1: Gravimetric Method
This protocol provides a straightforward method for determining solubility by measuring the mass of the dissolved solute in a saturated solution.
Materials:
-
This compound
-
Selected solvent (e.g., DMF, DCM, THF)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. Record the initial mass of the vial.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Aliquoting: Carefully withdraw a known volume of the supernatant (the saturated solution) with a micropipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a new, pre-weighed, dry vial. Evaporate the solvent completely using a drying oven or vacuum desiccator.
-
Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken.
Protocol 2: HPLC-Based Method
This method offers higher precision and is suitable for a wider range of concentrations.
Materials:
-
This compound
-
Selected solvents (e.g., DMF, DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance, vortex mixer, centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution and pellet the excess solid.
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and generate a calibration curve by plotting peak area against concentration.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. Use a reverse-phase C18 column and a suitable mobile phase (e.g., water/acetonitrile with 0.1% TFA). Detect the compound by UV absorbance (typically around 265 nm for the Fmoc group).
-
Quantification: Determine the concentration of the diluted sample from its peak area using the calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility.
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the handling and application of this compound.
Caption: Workflow for dissolving this compound for SPPS.
Caption: Impact of high solubility on the success of peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-Phe-OH Novabiochem 35661-40-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,5-Difluoro-N-Fmoc-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
The Fluorine Advantage: A Technical Guide to Fluorinated Non-Canonical Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated non-canonical amino acids (fAAs) into peptides and proteins has emerged as a transformative tool in chemical biology, drug discovery, and materials science. The unique physicochemical properties of fluorine, the most electronegative element, bestow remarkable characteristics upon biomolecules when it replaces hydrogen or hydroxyl groups in amino acid side chains. This in-depth technical guide explores the core principles, experimental methodologies, and impactful applications of fAAs, providing researchers with the foundational knowledge to leverage the "fluorine advantage" in their work.
Fluorine's small van der Waals radius, similar to that of a hydrogen atom, allows for its seamless integration into protein structures with minimal steric perturbation.[1][2] However, its high electronegativity creates a strong C-F bond, leading to significant alterations in the electronic properties of the amino acid side chain.[3] These modifications can profoundly influence peptide and protein stability, folding, and intermolecular interactions.[4][5] This guide will delve into the synthesis of fAAs, their incorporation into polypeptides, and the advanced analytical techniques used to characterize the resulting fluorinated biomolecules.
Properties Conferred by Fluorination
The introduction of fluorine can modulate a range of properties critical for research and therapeutic applications:
-
Enhanced Thermal and Chemical Stability: Fluorination, particularly the introduction of trifluoromethyl groups, can significantly increase the thermal stability of proteins.[6] This is attributed to the high hydrophobicity of fluorinated side chains, which can lead to more favorable packing within the protein core.[1]
-
Increased Proteolytic Resistance: The steric and electronic effects of fluorine can hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based drugs.[7]
-
Modulation of Binding Affinity: Fluorine can either increase or decrease the binding affinity of a peptide or protein for its ligand, depending on the specific interactions within the binding pocket. The electron-withdrawing nature of fluorine can alter hydrogen bonding capabilities and create novel non-covalent interactions.[4][8]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of amino acid side chains and peptide backbones, enabling the design of molecules with specific secondary structures.[9]
-
Unique Spectroscopic Probes: The fluorine-19 (¹⁹F) nucleus is an exceptional NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems. This allows for sensitive monitoring of protein conformation, dynamics, and ligand binding.[6][10][11]
Synthesis and Incorporation of Fluorinated Amino Acids
The accessibility of fAAs is crucial for their widespread use. While numerous fAAs are commercially available, researchers can also synthesize them through various organic chemistry methods.[12][13] The incorporation of these synthetic amino acids into peptides and proteins is primarily achieved through two key methodologies:
-
Solid-Phase Peptide Synthesis (SPPS): SPPS is the workhorse for the chemical synthesis of peptides containing fAAs.[14][15] The process involves the stepwise addition of amino acids, including the desired fAA, to a growing peptide chain anchored to a solid resin support.
-
Biosynthetic Incorporation: This in vivo approach utilizes the cell's translational machinery to incorporate fAAs into proteins.[13][16] This can be achieved using auxotrophic bacterial strains that cannot synthesize a particular natural amino acid, forcing them to incorporate a supplied fluorinated analog.[6] More advanced techniques involve the expansion of the genetic code, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to site-specifically incorporate an fAA in response to a nonsense or frameshift codon.[17]
Quantitative Data on the Effects of Fluorination
The impact of incorporating fAAs can be quantified through various biophysical and biochemical assays. The following tables summarize key data from the literature, providing a comparative overview of the effects of different fAAs on protein stability and enzyme kinetics.
| Fluorinated Amino Acid | Protein | Measurement | Quantitative Change | Reference(s) |
| Hexafluoroleucine (hFLeu) | de novo designed 4-helix bundle protein (α4H) | ΔG°fold | Increase from -18.0 kcal/mol to -27.6 kcal/mol | [18] |
| Pentafluorophenylalanine (Pff) | Protein G B1 domain | ΔΔG | -0.45 ± 0.20 kcal/mol | [4] |
| Hexafluoroleucine (Hfl) | Protein G B1 domain | ΔΔG | -0.43 ± 0.14 kcal/mol | [4] |
| 4,4,4-Trifluorovaline | Model Peptide | Proteolytic Resistance (Elastase) | Significant increase | [19] |
| (2S,4S)-5-Fluoroleucine | Model Peptide | Proteolytic Resistance (Trypsin) | Modest increase | [19] |
Table 1: Impact of Fluorinated Amino Acids on Protein Stability and Proteolytic Resistance.
| Fluorinated Amino Acid | Enzyme | Kinetic Parameter | Quantitative Change | Reference(s) |
| 3-Fluorophenylalanine | PvuII endonuclease | Activity | Two-fold increase | [20] |
| 2-Fluorophenylalanine | PvuII endonuclease | Activity | Decreased | [20] |
| 4-Fluorophenylalanine | PvuII endonuclease | Activity | Decreased | [20] |
| Trifluoromethyl-L-phenylalanine | E. coli transketolase (TK) | Thermal Stability (Tm) | 7.5 °C increase | [21] |
| 4-Fluoro-L-phenylalanine | E. coli transketolase (TK) | Aggregation at 50°C | Largely abolished | [21] |
Table 2: Impact of Fluorinated Amino Acids on Enzyme Activity and Stability.
Experimental Protocols
This section provides detailed methodologies for key experiments involving fAAs.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Fluorinated Amino Acid
This protocol outlines the manual synthesis of a generic peptide containing a fluorinated amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][22]
Materials:
-
Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected fluorinated amino acid (Fmoc-fAA-OH)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling: a. In a separate tube, pre-activate the first Fmoc-protected natural amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid, including the Fmoc-fAA-OH, until the desired peptide sequence is assembled.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Biosynthetic Incorporation of a Fluorinated Amino Acid in E. coli
This protocol describes a general method for the residue-specific incorporation of a fluorinated aromatic amino acid into a protein expressed in E. coli.[3][10]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9 medium)
-
Glucose (or other carbon source)
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Fluorinated amino acid (e.g., 4-fluorophenylalanine)
-
(Optional) Glyphosate to inhibit endogenous aromatic amino acid synthesis.
Procedure:
-
Inoculation: Inoculate a starter culture of the E. coli expression strain in rich media (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.
-
Growth in Minimal Media: Inoculate a larger volume of minimal media with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
(Optional) Inhibition of Aromatic Amino Acid Synthesis: If desired, add glyphosate to the culture to inhibit the shikimate pathway.
-
Addition of Fluorinated Amino Acid: Add the fluorinated amino acid to the culture medium to a final concentration of approximately 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for several hours or overnight.
-
Harvesting: Harvest the cells by centrifugation.
-
Purification: Purify the fluorinated protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
-
Analysis: Confirm the incorporation of the fluorinated amino acid by mass spectrometry.
Protocol 3: ¹⁹F NMR Analysis of a Fluorinated Protein
This protocol provides a basic outline for acquiring a one-dimensional ¹⁹F NMR spectrum of a protein containing a fluorinated amino acid.[3][5]
Materials:
-
Purified fluorinated protein in a suitable NMR buffer (e.g., phosphate or Tris buffer in H₂O/D₂O).
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare a sample of the fluorinated protein at a concentration typically ranging from 50 µM to 1 mM in the NMR buffer.
-
Spectrometer Setup: Tune and match the fluorine probe on the NMR spectrometer.
-
Acquisition Parameters: a. Set the spectrometer to the ¹⁹F frequency. b. Define the spectral width to encompass the expected chemical shift range of the fluorinated amino acid. c. Set the number of scans to achieve an adequate signal-to-noise ratio. d. Use a suitable relaxation delay (e.g., 1-2 seconds).
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Analyze the resulting ¹⁹F NMR spectrum to observe the chemical shifts, line widths, and intensities of the fluorine signals, which provide information about the local environment of the fluorinated residues.
Protocol 4: X-ray Crystallography of a Protein Containing a Fluorinated Amino Acid
This protocol outlines the general steps for determining the three-dimensional structure of a fluorinated protein by X-ray crystallography.[18]
Materials:
-
Highly purified and concentrated fluorinated protein.
-
Crystallization screens and reagents.
-
Crystallization plates (e.g., sitting drop or hanging drop).
-
Cryoprotectant.
-
X-ray source (synchrotron or in-house).
-
X-ray detector.
Procedure:
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) to identify initial crystallization "hits."
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain large, well-ordered, single crystals suitable for X-ray diffraction.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest a crystal and soak it in a cryoprotectant solution before flash-cooling it in liquid nitrogen to prevent ice formation during data collection.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data as the crystal is rotated.
-
Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: a. Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing. b. Build an initial atomic model of the fluorinated protein into the resulting electron density map. c. Refine the atomic model against the experimental diffraction data to improve its agreement with the data and its stereochemical quality.
-
Structure Validation and Analysis: Validate the final refined structure and analyze it to understand the structural consequences of fluorination.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where fluorinated amino acids can be applied.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 14. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. biophysics.org [biophysics.org]
- 21. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology. Fmoc-3,5-difluoro-D-phenylalanine is a unique building block that offers several advantages when incorporated into peptide sequences. The presence of two fluorine atoms on the phenyl ring enhances metabolic stability by blocking sites susceptible to enzymatic degradation.[1][2] This modification can lead to a longer in vivo half-life of peptide-based drugs.[2] Furthermore, the fluorine atoms serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of peptide structure, dynamics, and ligand binding.[2] Peptides containing 3,5-difluorophenylalanine have shown promise in modulating the selectivity and affinity for G-protein coupled receptors (GPCRs), such as somatostatin receptors.[2]
These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry.
Data Presentation
The following tables summarize key quantitative data associated with the solid-phase synthesis of peptides and the properties imparted by the incorporation of 3,5-difluoro-D-phenylalanine.
Table 1: General Quantitative Parameters in Fmoc Solid-Phase Peptide Synthesis
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Monitored by qualitative methods like the Kaiser test. Incomplete coupling can result in deletion sequences. |
| Cleavage Yield | 70-95% | Dependent on the peptide sequence, the resin used, and the specific cleavage cocktail. |
| Crude Peptide Purity | 50-90% | Highly dependent on the peptide sequence; purification by reverse-phase HPLC is typically required. |
Table 2: Impact of 3,5-Difluorophenylalanine Incorporation on Peptide Properties
| Property | Observation | Method of Analysis |
| Metabolic Stability | Increased resistance to proteolytic degradation.[2] | Incubation with liver microsomes or serum followed by LC-MS analysis to determine peptide half-life.[2] |
| Receptor Binding Affinity | Modulation of receptor selectivity and affinity. For example, a somatostatin analog with L-3,5-difluorophenylalanine showed high affinity for SSTR2 (Ki = 0.56 nM) and low affinity for SSTR3 (Ki > 1000 nM).[2] | Competitive binding assays with radiolabeled ligands. |
| Structural Analysis | Serves as a ¹⁹F NMR probe for conformational studies.[2] | ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
Kaiser test kit
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.
1. Resin Swelling:
- Place the desired amount of Rink Amide resin in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% piperidine in DMF solution to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
3. Amino Acid Coupling (for this compound and other amino acids):
- In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., this compound) and 4 equivalents of OxymaPure in DMF.
- Add 4 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for sterically hindered amino acids.
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
- Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
6. Cleavage and Deprotection:
- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether to the filtrate.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.
7. Peptide Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizations
Caption: Experimental workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Simplified signaling pathway of somatostatin analogs.
References
Application Notes and Protocols for Incorporating Fmoc-3,5-difluoro-D-phenylalanine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids is a powerful tool in modern drug discovery, enabling the fine-tuning of peptide therapeutics. 3,5-difluoro-D-phenylalanine, a fluorinated analog of D-phenylalanine, offers unique advantages for enhancing the pharmacological properties of bioactive peptides. The presence of fluorine atoms can significantly increase metabolic stability by shielding against enzymatic degradation.[1] Furthermore, the electron-withdrawing nature of fluorine can modulate binding affinities and receptor selectivity, potentially leading to more potent and targeted therapeutics.[2] These application notes provide a comprehensive guide to the incorporation of Fmoc-3,5-difluoro-D-phenylalanine into bioactive peptides, with a focus on somatostatin analogs as a case study. Detailed protocols for the synthesis of the fluorinated amino acid, solid-phase peptide synthesis (SPPS), and subsequent characterization are provided.
Advantages of Incorporating 3,5-difluoro-D-phenylalanine
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the presence of fluorine atoms can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in vivo.
-
Modulation of Bioactivity: The altered electronic properties of the fluorinated aromatic ring can influence key interactions with target receptors, leading to changes in binding affinity and selectivity.
-
Conformational Control: The introduction of fluorinated residues can impose conformational constraints on the peptide backbone, which can be exploited to favor a bioactive conformation.
-
19F NMR Probe: The fluorine atoms serve as a sensitive probe for NMR studies, allowing for detailed investigation of peptide structure, dynamics, and interactions with binding partners.
Data Presentation: Comparative Bioactivity of Somatostatin Analogs
The incorporation of fluorinated phenylalanine has been shown to modulate the receptor binding profile of somatostatin (SRIF-14), a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5). The following table summarizes the binding affinities (Ki in nM) of native somatostatin, the clinically used analog Octreotide, and a somatostatin analog incorporating L-3-(3',5'-difluorophenyl)-alanine (Dfp) in place of Phenylalanine at position 11, with a D-Tryptophan at position 8 ([D-Trp8,L-Dfp11]-SRIF). While the D-isomer is the focus of the synthetic protocols, this data for the L-isomer analog provides a strong rationale for exploring fluorinated derivatives.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | >1000 | 0.5 ± 0.1 | 1.2 ± 0.2 | >1000 | 1.5 ± 0.3 |
| Octreotide | >1000 | 0.6 ± 0.1 | >1000 | >1000 | 6.3 ± 1.2 |
| [D-Trp8,L-Dfp11]-SRIF | >1000 | 0.56 | >1000 | >1000 | >1000 |
Data for Somatostatin-14 and Octreotide are representative values from the literature. Data for [D-Trp8,L-Dfp11]-SRIF is from a specific study and highlights the high selectivity for the SSTR2 receptor.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a chemoenzymatic approach to synthesize 3,5-difluoro-D-phenylalanine, followed by Fmoc protection.
Part A: Chemoenzymatic Synthesis of 3,5-difluoro-D-phenylalanine
This part of the protocol is adapted from methodologies employing phenylalanine ammonia lyases (PALs) for the synthesis of D-phenylalanine derivatives.[3]
-
Reaction Setup: In a suitable reaction vessel, combine 3,5-difluorocinnamic acid (1 equivalent) and a high concentration of ammonia (e.g., 5 M ammonium carbonate) in an aqueous buffer (pH 8.5-10.0).
-
Enzymatic Conversion: Add a phenylalanine ammonia lyase (PAL) variant engineered for D-selectivity. The reaction is typically stirred at room temperature for 24-48 hours.
-
Work-up: After the reaction, acidify the mixture with 1 M HCl to precipitate the product.
-
Purification: Collect the crude 3,5-difluoro-D-phenylalanine by filtration and recrystallize from hot water or an alcohol/water mixture to yield the purified D-amino acid.
Part B: Fmoc Protection of 3,5-difluoro-D-phenylalanine
This part of the protocol is a general procedure for the Fmoc protection of amino acids.[4]
-
Dissolution: Dissolve 3,5-difluoro-D-phenylalanine (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-protected amino acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Somatostatin Analog
This protocol describes the manual synthesis of a somatostatin analog incorporating 3,5-difluoro-D-phenylalanine at position 11, for illustrative purposes. The sequence is: H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-D-Phe(3,5-F2) -Thr-Ser-Cys-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound) with appropriate side-chain protection (e.g., Boc for Lys and Trp, Trt for Cys and Asn, tBu for Thr and Ser)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, introducing this compound at the appropriate cycle.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 3: Peptide Characterization by HPLC and Mass Spectrometry
Analytical HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Expected Outcome: A single major peak corresponding to the purified peptide.
LC-MS/MS:
-
Column: C18 reverse-phase column suitable for mass spectrometry (e.g., with formic acid).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Analysis:
-
Full Scan MS: To determine the molecular weight of the peptide and confirm the incorporation of the difluorophenylalanine residue (mass will be increased by 36 Da compared to the native phenylalanine-containing peptide).
-
MS/MS (Tandem MS): To confirm the amino acid sequence by fragmentation analysis.
-
Signaling Pathway
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi). Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the Gi protein. The activated Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to a variety of cellular responses, including the inhibition of hormone secretion and cell proliferation.
Caption: Somatostatin receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
Application Notes: Utilizing Fmoc-3,5-difluoro-D-phenylalanine for ¹⁹F NMR Peptide Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-3,5-difluoro-D-phenylalanine in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,5-difluoro-D-phenylalanine is a non-canonical amino acid that has garnered significant interest in the field of drug discovery and development.[1][2] Its unique difluorinated phenyl ring imparts valuable physicochemical properties to peptides and peptidomimetics, offering advantages in the design of novel therapeutics.[1][3] The incorporation of this synthetic amino acid can enhance metabolic stability, modulate biological activity, and serve as a useful probe in structural biology studies.[2] These application notes provide a comprehensive overview of the utility of this compound, supported by detailed experimental protocols for its synthesis, incorporation into peptides, and subsequent biochemical and cellular characterization.
Key Applications
The strategic incorporation of 3,5-difluoro-D-phenylalanine into peptide sequences can significantly impact their pharmacological properties. Key applications include:
-
Enhanced Metabolic Stability: The fluorine atoms on the phenyl ring can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[2]
-
Modulation of Receptor Binding and Activity: The electron-withdrawing nature of fluorine can alter the electronic and conformational properties of the amino acid side chain, leading to modified binding affinities and functional activities at biological targets such as G-protein coupled receptors (GPCRs).[3]
-
¹⁹F NMR Spectroscopy Probe: The presence of fluorine provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, enabling detailed investigation of peptide conformation, dynamics, and interactions with binding partners.[2]
-
Peptidomimetic and Drug Design: As a building block in peptide synthesis, it allows for the creation of novel peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.[1]
Quantitative Data Summary
The incorporation of 3,5-difluorophenylalanine has been shown to modulate the binding affinity of peptides to their receptors. Below is a summary of representative quantitative data for a somatostatin analog.
| Application | Compound | Target | Quantitative Data (Ki in nM) |
| GPCR Modulation | [D-Trp⁸, 3,5-di-F-Phe¹¹]-SRIF | SSTR2 | 0.56 |
| GPCR Modulation | [D-Trp⁸, 3,5-di-F-Phe¹¹]-SRIF | SSTR3 | >1000 |
| GPCR Modulation | [D-Trp⁸, 3,5-di-F-Phe¹¹]-SRIF | SSTR5 | 14.7 |
Note: SRIF stands for Somatotropin Release-Inhibiting Factor. SSTR refers to the Somatostatin Receptor. Ki is the inhibition constant, a measure of binding affinity.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of 3,5-difluoro-D-phenylalanine
This protocol describes a method for the synthesis of 3,5-difluoro-D-phenylalanine starting from 3,5-difluorocinnamic acid using a phenylalanine ammonia lyase (PAL) in a chemoenzymatic cascade.[4][5]
Materials:
-
3,5-difluorocinnamic acid
-
Ammonium hydroxide (NH₄OH)
-
E. coli expressing Phenylalanine Ammonia Lyase (PAL)
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
3,3'-diaminobenzidine (DAB)
-
Borane ammonia complex (NH₃:BH₃)
-
Appropriate buffers and solvents
Procedure:
-
Enzymatic Amination:
-
Dissolve 3,5-difluorocinnamic acid (5 mM) in a solution containing 5 M NH₄OH.
-
Add E. coli cells expressing PAL (e.g., 25 mg/mL wet cells).
-
Incubate the reaction at 37°C with shaking for 4-24 hours. This reaction will produce a racemic mixture of D- and L-3,5-difluorophenylalanine.
-
-
Chemoenzymatic Deracemization:
-
To the racemic mixture, add E. coli cells expressing a D-amino acid oxidase (DAAO) and horseradish peroxidase (HRP).
-
The DAAO will selectively oxidize the D-enantiomer to the corresponding imino acid.
-
A non-selective reducing agent, such as borane ammonia complex (NH₃:BH₃), is added to reduce the imino acid back to the racemic amino acid, and also to reduce the unreacted L-enantiomer, thus driving the equilibrium towards the D-enantiomer.
-
The progress of the deracemization can be monitored by chiral HPLC.
-
-
Purification:
-
After the reaction is complete, centrifuge the mixture to remove the cells.
-
The supernatant containing 3,5-difluoro-D-phenylalanine can be purified using standard techniques such as ion-exchange chromatography or crystallization.
-
Protocol 2: Fmoc Protection of 3,5-difluoro-D-phenylalanine
This is a standard procedure for the N-terminal protection of the synthesized amino acid.
Materials:
-
3,5-difluoro-D-phenylalanine
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane and water or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,5-difluoro-D-phenylalanine in a 10% solution of sodium bicarbonate in water.
-
Add a solution of Fmoc-Cl in dioxane dropwise while stirring vigorously at room temperature.
-
Maintain the pH of the reaction mixture between 8.5 and 9.5 by adding additional sodium bicarbonate solution as needed.
-
After the addition is complete, stir the reaction for 2-4 hours at room temperature.
-
Wash the reaction mixture with ethyl acetate to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3,5-difluoro-D-phenylalanine
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.[2]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
OxymaPure or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., this compound), 4 equivalents of OxymaPure, and 4 equivalents of DIC in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.
Protocol 4: GPCR Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide containing 3,5-difluoro-D-phenylalanine to a specific GPCR.[6][7][8]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target GPCR
-
Unlabeled peptide containing 3,5-difluoro-D-phenylalanine (test compound)
-
Unlabeled reference ligand
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (e.g., 10-50 µg protein)
-
A fixed concentration of the radiolabeled ligand (typically at its Kd value).
-
Varying concentrations of the unlabeled test peptide.
-
For total binding, add buffer instead of the test peptide.
-
For non-specific binding, add a high concentration of the unlabeled reference ligand.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test peptide.
-
Determine the IC₅₀ value (concentration of test peptide that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 5: Cellular Functional Assay - cAMP Measurement
This protocol measures the effect of a peptide containing 3,5-difluoro-D-phenylalanine on the intracellular levels of cyclic AMP (cAMP), a key second messenger in GPCR signaling.[9][10][11]
Materials:
-
Cells expressing the target GPCR (Gs or Gi coupled)
-
Peptide containing 3,5-difluoro-D-phenylalanine (test compound)
-
Forskolin (for Gi-coupled receptors)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with IBMX for 10-30 minutes to prevent cAMP degradation.
-
Stimulation:
-
For Gs-coupled receptors: Add varying concentrations of the test peptide and incubate for a defined period (e.g., 30 minutes).
-
For Gi-coupled receptors: Add a fixed concentration of forskolin to stimulate cAMP production, followed by varying concentrations of the test peptide.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test peptide.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Protocol 6: Cellular Functional Assay - ERK1/2 Phosphorylation
This protocol assesses the activation of the MAPK/ERK pathway, another common downstream signaling event for many GPCRs.[12][13][14][15]
Materials:
-
Cells expressing the target GPCR
-
Peptide containing 3,5-difluoro-D-phenylalanine (test compound)
-
Serum-free medium
-
Lysis buffer
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Western blotting reagents and equipment or a cell-based ELISA kit for p-ERK
Procedure (Western Blotting):
-
Serum Starvation: Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with varying concentrations of the test peptide for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the log concentration of the test peptide to determine the EC₅₀.
-
Visualizations
Caption: Workflow for the chemoenzymatic synthesis and Fmoc protection of 3,5-difluoro-D-phenylalanine.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Generalized GPCR signaling pathways involving cAMP and ERK activation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Synthesis and Use of Enzyme Inhibitors with Fmoc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of enzyme inhibitors incorporating Fmoc-3,5-difluoro-D-phenylalanine. This unique amino acid analog offers distinct advantages in drug design, including enhanced metabolic stability and altered binding affinities, making it a valuable tool for developing novel therapeutics. This document outlines the synthesis of the building block, its incorporation into peptides, and detailed protocols for evaluating its inhibitory effects on key enzyme targets.
Introduction to 3,5-Difluoro-D-phenylalanine in Enzyme Inhibition
The incorporation of fluorinated amino acids into peptides and other small molecules is a powerful strategy in medicinal chemistry. The substitution of hydrogen with fluorine can significantly alter the physicochemical properties of a molecule. Specifically, the 3,5-difluoro substitution on the phenyl ring of D-phenylalanine can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to enzymatic hydroxylation and subsequent degradation, which can prolong the in vivo half-life of a drug candidate.
-
Modulate Receptor Binding: Fluorine's high electronegativity can influence the electronic properties of the aromatic ring, potentially leading to altered binding interactions with the target enzyme's active site. This can be exploited to fine-tune binding affinity and selectivity.
-
Induce Favorable Conformations: The presence of fluorine atoms can influence the conformational preferences of the peptide backbone, which can be advantageous for optimizing interactions with a biological target.
This document focuses on the D-enantiomer of 3,5-difluorophenylalanine, which is particularly useful for designing inhibitors that are resistant to degradation by proteases, as these enzymes typically recognize L-amino acids.
Synthesis of this compound
The synthesis of this compound can be approached in a multi-step process involving the synthesis of the racemic amino acid followed by enzymatic resolution to isolate the desired D-enantiomer.
Protocol 1: Synthesis of DL-3,5-difluorophenylalanine
This protocol outlines the synthesis of the racemic mixture of 3,5-difluorophenylalanine.
Materials:
-
3,5-difluorobenzaldehyde
-
N-acetylglycine
-
Sodium acetate
-
Acetic anhydride
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Azlactone Formation: In a round-bottom flask, combine 3,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1.2 equivalents) in acetic anhydride (3 equivalents). Heat the mixture to 100°C for 2 hours with stirring. Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the azlactone intermediate. Filter the solid and wash with cold water and ethanol.
-
Hydrolysis: Suspend the crude azlactone in a 10% sodium hydroxide solution and reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography. After cooling, acidify the mixture with hydrochloric acid to a pH of approximately 5.5 to precipitate the DL-3,5-difluorophenylalanine.
-
Purification: Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.
Protocol 2: Enzymatic Resolution of DL-3,5-difluorophenylalanine
This protocol describes the separation of the D- and L-enantiomers using an enzymatic approach.
Enzyme: Penicillin G Acylase (PGA)
Materials:
-
N-phenylacetyl-DL-3,5-difluorophenylalanine (synthesized by reacting the DL-amino acid with phenylacetyl chloride)
-
Penicillin G Acylase (immobilized or free)
-
Phosphate buffer (pH 7.5)
-
Hydrochloric acid
Procedure:
-
Enzymatic Hydrolysis: Dissolve N-phenylacetyl-DL-3,5-difluorophenylalanine in phosphate buffer (pH 7.5). Add Penicillin G Acylase to the solution and incubate at 37°C. The enzyme will selectively hydrolyze the N-phenylacetyl group from the L-enantiomer.
-
Separation: After the reaction is complete (monitored by HPLC), acidify the solution with hydrochloric acid to precipitate the unreacted N-phenylacetyl-D-3,5-difluorophenylalanine. The free L-3,5-difluorophenylalanine will remain in the aqueous solution.
-
Isolation of D-enantiomer: Filter the precipitate and wash with cold water. The N-phenylacetyl-D-3,5-difluorophenylalanine can then be hydrolyzed under acidic conditions to yield D-3,5-difluorophenylalanine.
-
Fmoc Protection: The purified D-3,5-difluorophenylalanine can then be protected with an Fmoc group using standard procedures (e.g., reaction with Fmoc-OSu in the presence of a base) to yield this compound, ready for peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Protocol 3: Manual Fmoc SPPS
This protocol provides a general procedure for the manual synthesis of a peptide containing 3,5-difluoro-D-phenylalanine.
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Experimental Workflow for Fmoc SPPS
Caption: A schematic of the Fmoc solid-phase peptide synthesis cycle.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, using this compound at the desired position.
-
Final Deprotection: After the last coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry it. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Enzyme Inhibition
Peptides and small molecules containing 3,5-difluoro-D-phenylalanine have shown promise as inhibitors of several classes of enzymes. Two notable examples are β-secretase (BACE1) and D-amino acid oxidase (DAAO).
BACE1 Inhibition and Alzheimer's Disease
BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. Inhibiting BACE1 is a major therapeutic strategy for reducing Aβ levels.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: The processing of amyloid precursor protein (APP).
Protocol 4: BACE1 Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure BACE1 activity and inhibition.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Inhibitor compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the BACE1 FRET substrate.
-
Enzyme Addition: Initiate the reaction by adding the BACE1 enzyme to each well.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm and emission at 405 nm). The cleavage of the FRET substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Quantitative Data: BACE1 Inhibition
| Inhibitor Class | P1 Ligand | BACE1 IC50 (nM) | Selectivity over BACE2 | Reference |
| Hydroxyethylamine | Phenylalanine side chain | 1.0 | 39-fold | [1] |
| Six-membered ring sultam derivative | - | 4.0 | 44-fold | [1] |
| Isophthalamide isostere | - | 2.5 | Low | [2] |
| Isophthalamide isostere with methoxy at P1' | - | 0.3 | - | [2] |
D-Amino Acid Oxidase (DAAO) Inhibition and Neurological Disorders
DAAO is a flavoenzyme that degrades D-amino acids, including D-serine. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and neurotransmission. Inhibition of DAAO can increase D-serine levels, thereby enhancing NMDA receptor function, which is a therapeutic strategy for conditions like schizophrenia.
Signaling Pathway: NMDA Receptor Signaling
References
Application Notes and Protocols: Fmoc-3,5-difluoro-D-phenylalanine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,5-difluoro-D-phenylalanine is a synthetic amino acid derivative that has become a valuable tool in peptide chemistry and drug discovery. The incorporation of this non-canonical amino acid into peptides offers several advantages, primarily stemming from the unique physicochemical properties imparted by the two fluorine atoms on the phenyl ring.[1] These properties include enhanced metabolic stability, modulation of binding affinity to biological targets, and the ability to serve as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[1]
The primary applications of this compound include its use as a building block in solid-phase peptide synthesis (SPPS) for creating peptides with improved pharmacological profiles, and in the development of novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs).[1][2] While the difluorophenyl group itself is not typically used as a reactive handle for direct bioconjugation, peptides containing this residue can be readily conjugated to other molecules using standard bioconjugation techniques that target other functional groups within the peptide sequence.
Key Applications and Quantitative Data
The strategic placement of 3,5-difluoro-D-phenylalanine can significantly alter the binding affinity and selectivity of peptides for their biological targets. A notable example is its incorporation into somatostatin analogs, which are important in the treatment of neuroendocrine tumors.[1]
| Application | Compound | Target Receptor | Quantitative Data (Ki in nM) |
| GPCR Modulation | [D-Trp⁸, L-Dfp¹¹]-SRIF | SSTR2 | 0.56[1] |
| GPCR Modulation | [D-Trp⁸, L-Dfp¹¹]-SRIF | SSTR3 | >1000[1] |
Note: Dfp denotes 3,5-Difluorophenylalanine. SRIF stands for Somatotropin Release-Inhibiting Factor. SSTR refers to the Somatostatin Receptor. Ki is the inhibition constant, a measure of binding affinity.
Experimental Protocols
Protocol 1: Incorporation of this compound via Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide containing 3,5-difluoro-D-phenylalanine using standard Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% v/v in DMF)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (or HBTU/DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Peptide synthesis vessel
Methodology:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., this compound) and 4 equivalents of OxymaPure in DMF.[1]
-
Add 4 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test (or other colorimetric test) to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the desired peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the mixture to separate the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).
-
Protocol 2: Bioconjugation of a 3,5-difluoro-D-phenylalanine Containing Peptide
The 3,5-difluorophenyl side chain is not typically employed as a reactive handle for bioconjugation due to its relatively low reactivity compared to perfluoroaryl systems.[3][4] Therefore, bioconjugation is achieved by targeting other reactive functional groups within the peptide sequence, such as a terminal amine, a lysine side chain, or a strategically placed cysteine.
This protocol provides a general workflow for conjugating a peptide containing 3,5-difluoro-D-phenylalanine to a target molecule (e.g., a fluorescent dye, a carrier protein) via a primary amine (e.g., N-terminus or lysine side chain) using an NHS-ester functionalized molecule.
Materials:
-
Peptide containing 3,5-difluoro-D-phenylalanine and at least one primary amine.
-
NHS-ester functionalized molecule (e.g., NHS-fluorescein).
-
Conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.0).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography or dialysis system for purification.
Methodology:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the conjugation buffer to a known concentration (e.g., 1-5 mg/mL).
-
Reagent Preparation: Dissolve the NHS-ester functionalized molecule in a small amount of an organic solvent (e.g., DMSO or DMF) before diluting it into the conjugation buffer. Prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the dissolved NHS-ester reagent to the peptide solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching: Add quenching buffer (e.g., to a final concentration of 50 mM Tris-HCl) to the reaction mixture and incubate for 15-30 minutes to quench any unreacted NHS-ester.
-
Purification: Remove the excess unreacted labeling reagent and byproducts from the conjugated peptide using size-exclusion chromatography, dialysis, or RP-HPLC.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
References
Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides with Fmoc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, receptor affinity, and conformational rigidity.[1] Fmoc-3,5-difluoro-D-phenylalanine is a valuable building block in this regard, as the difluorophenyl group can improve bioactivity and pharmacokinetic profiles.[2] The choice between manual and automated solid-phase peptide synthesis (SPPS) for incorporating this amino acid depends on various factors, including the desired scale, throughput, and available resources.[3][4] This document provides a detailed comparison of these two methodologies, complete with experimental protocols and quantitative data to guide researchers in their synthetic strategy.
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support.[5] The Fmoc/tBu strategy is widely used due to its mild deprotection conditions, making it suitable for a wide range of peptide sequences, including those with sensitive modifications.[4]
Quantitative Comparison of Manual vs. Automated Synthesis
The selection of a synthesis method is often guided by a quantitative assessment of its performance. The following tables summarize the key differences between manual and automated SPPS for the synthesis of a representative peptide containing this compound. While specific data for this unnatural amino acid is limited, the values presented are based on typical outcomes for standard and other unnatural amino acid incorporations and serve as a general guideline.[3][6]
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides can be synthesized in parallel) |
Note: The incorporation of sterically hindered amino acids like 3,5-difluoro-D-phenylalanine may require longer coupling times or the use of more potent coupling reagents in both manual and automated synthesis to achieve high yields.
Experimental Protocols
The following are detailed protocols for the manual and automated solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the steps for the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling:
-
Place 100 mg of Rink Amide resin in a fritted syringe or reaction vessel.
-
Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with occasional agitation.[7]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).[7]
3. Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of a coupling reagent (e.g., HATU) in 1 mL of DMF.
-
Add 8 equivalents of a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution and vortex for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. Due to the potential steric hindrance of the difluorophenyl group, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.[7]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL) to remove excess reagents and byproducts.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Automated Solid-Phase Peptide Synthesis Protocol
This protocol provides a general outline for automated synthesis. Specific parameters will need to be programmed into the peptide synthesizer according to the manufacturer's instructions.
1. Resin Loading and Swelling:
-
Load the appropriate amount of Rink Amide resin into the reaction vessel of the automated synthesizer.
-
The synthesizer will automatically perform a resin swelling step with DMF.
2. Synthesis Program:
-
Program the peptide sequence, including the position of this compound.
-
Define the synthesis cycles, including deprotection, coupling, and washing steps. For this compound, consider programming a longer coupling time or a double coupling cycle.
3. Automated Synthesis Cycles:
-
Fmoc Deprotection: The synthesizer will automatically deliver the 20% piperidine in DMF solution, allow for the specified reaction time, and then drain and wash the resin.
-
Amino Acid Coupling: The synthesizer will deliver the pre-activated this compound solution (or perform in-situ activation) to the reaction vessel and allow the coupling to proceed for the programmed time.
-
Washing: The synthesizer will automatically wash the resin with DMF to remove excess reagents.
4. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage, deprotection, precipitation, and purification steps are typically performed manually as described in the manual synthesis protocol (steps 7 and 8). Some advanced synthesizers may have modules for automated cleavage.
Visualizations
Experimental Workflow
Caption: Comparative workflow of manual and automated solid-phase peptide synthesis.
Signaling Pathway
Peptides containing 3,5-difluoro-D-phenylalanine have been investigated as analogs of somatostatin, which are important in the treatment of neuroendocrine tumors. These analogs primarily act through somatostatin receptors (SSTRs), which are G-protein coupled receptors. The following diagram illustrates a simplified somatostatin receptor signaling pathway.
Caption: Simplified somatostatin receptor signaling pathway.
Conclusion
The choice between manual and automated synthesis of peptides containing this compound is a strategic one, balancing control and flexibility with speed and reproducibility. Manual synthesis is well-suited for methods development, small-scale synthesis, and complex, non-standard peptides where real-time monitoring and adjustments are beneficial.[3] In contrast, automated synthesis excels in high-throughput production, offering superior reproducibility and significantly reduced hands-on time, making it the preferred method for synthesizing multiple peptides or for routine production.[4][8] The incorporation of a sterically demanding unnatural amino acid like this compound may necessitate optimization of coupling conditions in both approaches to ensure high purity and yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 3,5-Difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as 3,5-difluoro-D-phenylalanine, into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity.[1][2] The unique electronic properties imparted by the fluorine atoms can enhance binding affinities and improve pharmacokinetic profiles.[2] Following successful solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy, the final and critical step is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This process, typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), must be carefully controlled to ensure high yield and purity of the final peptide.
These application notes provide a detailed guide to the cleavage and deprotection of peptides containing 3,5-difluoro-D-phenylalanine. While the fundamental principles of cleavage for peptides containing this modified amino acid are consistent with standard Fmoc-SPPS, the presence of the electron-withdrawing fluorine atoms on the phenyl ring may influence the stability of the side chain and its susceptibility to side reactions. Therefore, the selection of an appropriate cleavage cocktail with suitable scavengers is paramount.
Cleavage Cocktail Composition and Selection
The cleavage cocktail is a mixture of TFA and various scavengers designed to "trap" the highly reactive cationic species generated from the protecting groups and the resin linker during acidolysis. Without effective scavenging, these carbocations can lead to unwanted modifications of sensitive amino acid residues such as tryptophan, tyrosine, methionine, and cysteine, resulting in impurities that are often difficult to remove.
The choice of cleavage cocktail is dictated by the amino acid composition of the peptide. For peptides containing 3,5-difluoro-D-phenylalanine, which is relatively stable, the primary consideration for scavenger selection will be the other amino acids present in the sequence.
Below is a table summarizing common cleavage cocktails used in Fmoc-SPPS.
| Reagent Name | Composition (v/v or w/v) | Key Scavengers & Their Function | Recommended For |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol: Scavenges benzyl and t-butyl cations. Water: Facilitates cleavage and scavenges t-butyl cations. Thioanisole: A soft scavenger for trityl and other bulky cations. EDT: A potent scavenger for t-butyl cations and protects against tryptophan alkylation. | Peptides containing multiple sensitive residues (Trp, Tyr, Met, Cys). Considered a robust, general-purpose cleavage reagent.[3][4] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Phenol & Water: As above. TIS: A "hard" scavenger, very effective for trityl-based protecting groups. Less odorous than thiol-containing reagents. | Peptides containing Trp, Tyr, and trityl-protected residues. Not recommended for peptides with unprotected methionine, as it does not prevent its oxidation.[5] |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | TIS & Water: As above. | A common and effective "low-odor" cleavage cocktail for many peptides, particularly those without highly sensitive residues. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w) | Phenol, Thioanisole, EDT, Water: As above. DMS & Ammonium Iodide: Specifically included to prevent the oxidation of methionine residues. | Peptides containing methionine, especially when oxidation is a concern.[5][6] |
Experimental Workflow for Cleavage and Deprotection
The following diagram illustrates the general workflow for the cleavage and deprotection of a synthetic peptide from the solid-phase resin.
Detailed Protocol for Cleavage and Deprotection
This protocol provides a general method for the cleavage and deprotection of peptides containing 3,5-difluoro-D-phenylalanine synthesized using Fmoc-SPPS. Reagent K is recommended for its robustness, but other cocktails can be substituted based on the peptide sequence.
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether (-20°C)
-
Reaction vessel with a sintered glass filter
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
-
Vacuum desiccator or lyophilizer
Procedure:
-
Resin Preparation:
-
Transfer the dry peptide-resin to a reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or argon for 10-15 minutes, followed by drying under high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
Caution: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
For 10 mL of Reagent K, combine the following:
-
8.25 mL Trifluoroacetic acid
-
0.5 mL Phenol (liquefied, or use crystalline phenol and allow it to dissolve)
-
0.5 mL Deionized water
-
0.5 mL Thioanisole
-
0.25 mL 1,2-Ethanedithiol
-
-
Mix the components thoroughly. The solution should be freshly prepared before use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Seal the reaction vessel and place it on a shaker or rocker.
-
Allow the reaction to proceed at room temperature for 2-3 hours. The optimal time may vary depending on the peptide sequence and protecting groups used. A trial cleavage on a small amount of resin is recommended to determine the optimal time.[7]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture, collecting the filtrate which contains the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (2 x 2 mL) and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Place the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture (e.g., at 3000-4000 rpm for 5-10 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA. Centrifuge and decant after each wash.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of TFA or formic acid.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Analyze the purified fractions by analytical HPLC to assess purity and by mass spectrometry to confirm the identity of the peptide.[1][8][9]
-
Managing Potential Side Reactions
The following diagram illustrates the relationship between potential side reactions during cleavage and the role of scavengers in their mitigation.
Quantitative Data and Expected Outcomes
While specific, comparative quantitative data for the cleavage of peptides containing 3,5-difluoro-D-phenylalanine is not extensively available in the literature, the following table provides expected outcomes based on the general performance of the described cleavage cocktails for peptides with sensitive residues. Actual yields and purities will be sequence-dependent and may require optimization.
| Cleavage Cocktail | Expected Crude Purity (by HPLC) | Expected Yield | Notes |
| Reagent K | 70-90% | Good to Excellent | Highly effective for a wide range of peptides, including those with multiple sensitive residues. The gold standard for complex sequences. |
| Reagent B | 65-85% | Good | A good, less odorous alternative to Reagent K, but may not be suitable for peptides containing methionine. |
| TFA/TIS/Water | 60-80% | Good | Effective for simpler peptides without highly sensitive residues. May result in lower purity for complex sequences. |
| Reagent H | 70-90% | Good to Excellent | Specifically designed to prevent methionine oxidation, leading to higher purity for Met-containing peptides. |
Disclaimer: The data presented in this table are estimates based on published literature for a variety of peptides. It is strongly recommended to perform a small-scale trial cleavage and analysis to determine the optimal conditions for your specific peptide containing 3,5-difluoro-D-phenylalanine.
Conclusion
The successful cleavage and deprotection of peptides containing 3,5-difluoro-D-phenylalanine can be readily achieved using standard Fmoc-SPPS protocols and well-established cleavage cocktails. The key to obtaining high purity and yield is the careful selection of scavengers based on the overall amino acid composition of the peptide. For most applications, a robust cocktail such as Reagent K will provide excellent results. By following the detailed protocol and considering the potential for side reactions, researchers can confidently and efficiently obtain their target fluorinated peptides for further study and application in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 3,5-Difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids, such as 3,5-difluoro-D-phenylalanine, into peptides is a key strategy for enhancing their therapeutic properties, including metabolic stability and binding affinity. However, the increased hydrophobicity imparted by such modifications presents significant challenges for purification. This application note provides a detailed protocol for the successful purification of peptides containing 3,5-difluoro-D-phenylalanine using reverse-phase high-performance liquid chromatography (RP-HPLC). It covers strategies for overcoming common issues like poor solubility and aggregation, and offers guidance on method optimization.
Introduction
Fluorinated amino acids are of great interest in peptide-based drug development. The substitution of hydrogen with fluorine in an amino acid side chain can induce favorable conformational changes, block metabolic degradation, and modulate electronic properties without a significant increase in steric bulk. 3,5-Difluoro-D-phenylalanine, a D-amino acid analog, introduces both hydrophobicity and resistance to proteolytic degradation.
The purification of peptides containing this modified amino acid by RP-HPLC is often challenging. The difluorinated phenyl ring significantly increases the hydrophobicity of the peptide, leading to longer retention times, potential for aggregation, and poor solubility in standard aqueous mobile phases.[1] This note details a robust methodology to address these challenges, ensuring high purity of the target peptide.
Experimental Protocols
Materials and Reagents
-
Crude synthetic peptide containing 3,5-difluoro-D-phenylalanine (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), HPLC-grade
-
0.22 µm syringe filters
Equipment
-
Preparative or Semi-preparative HPLC system with a UV detector
-
Reverse-phase HPLC column (C8 or C18, wide-pore [300 Å] recommended for larger peptides)
-
Lyophilizer (Freeze-dryer)
Detailed Methodology
Step 1: Sample Preparation
Due to the hydrophobic nature of the peptide, solubility in the initial mobile phase can be low.[1]
-
Dissolve the crude lyophilized peptide in a minimal amount of DMSO or DMF. Aim for a concentration that ensures complete dissolution.
-
Once dissolved, dilute the sample with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). It is crucial to ensure the final concentration of DMSO or DMF in the injected sample is low to prevent peak distortion.[1]
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Step 2: HPLC System Preparation and Column Equilibration
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Thoroughly degas both mobile phases to prevent bubble formation in the system.
-
Install the appropriate reverse-phase column (a C8 column may be preferable to a C18 for very hydrophobic peptides to reduce retention times).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 5-10% Mobile Phase B) for at least 10-15 column volumes, or until a stable baseline is achieved.
Step 3: Chromatographic Purification
The key to successfully purifying hydrophobic peptides is to use a shallow gradient, which improves the separation of the target peptide from closely eluting impurities.[1][2]
-
Inject the prepared sample onto the equilibrated column.
-
Run the HPLC method with a shallow gradient. The exact gradient will need to be optimized based on the specific peptide sequence, but a starting point is a 0.5-1.0% increase in Mobile Phase B per minute.
-
Monitor the elution profile at a suitable wavelength, typically 214 nm or 220 nm for the peptide backbone, and 280 nm if the peptide contains tryptophan or tyrosine residues.
-
Collect fractions corresponding to the main peak of interest.
Step 4: Post-Purification Analysis and Lyophilization
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize them to obtain the purified peptide as a stable, dry powder.
Data Presentation
Table 1: HPLC System and Column Parameters
| Parameter | Recommendation | Rationale |
| Column Chemistry | C8 or Phenyl | Less hydrophobic than C18, reducing excessive retention of the fluorinated peptide.[3] |
| Particle Size | 5 µm or 10 µm | Standard for preparative and semi-preparative work, offering a good balance of efficiency and backpressure. |
| Pore Size | 300 Å | Recommended for peptides to ensure access to the stationary phase surface area. |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent for good peak shape.[4][5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic modifier for peptide elution.[4][5] |
| Detection Wavelength | 214 nm or 220 nm | For monitoring the peptide backbone amide bonds.[4] |
Table 2: Example Semi-Preparative HPLC Protocol
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 10 | 4.0 |
| 5.0 | 10 | 4.0 |
| 45.0 | 50 | 4.0 |
| 47.0 | 95 | 4.0 |
| 52.0 | 95 | 4.0 |
| 53.0 | 10 | 4.0 |
| 60.0 | 10 | 4.0 |
Note: This is an example protocol and must be optimized for the specific peptide. The shallow gradient from 5 to 45 minutes (40 minutes total) at a rate of 1%/min is designed to provide high resolution for hydrophobic peptides.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions with the column; peptide aggregation. | Increase column temperature (e.g., 40-60°C) to improve peak shape and reduce viscosity. Consider using a different ion-pairing agent or adjusting its concentration.[2] |
| Peptide Aggregation on Column | High hydrophobicity and inappropriate solvent conditions. | Add a small percentage of isopropanol or n-propanol to the mobile phase to improve solubility.[1] Increase the column temperature.[1] |
| Co-elution with Impurities | Insufficient resolution of the HPLC method. | Optimize the gradient by making it even shallower (e.g., 0.5%/min). Try a different column chemistry (e.g., Phenyl) or a longer column.[1][2] |
| No Elution or Very Late Elution | Peptide is too hydrophobic for the selected conditions. | Switch to a less retentive column (e.g., C4).[3] Use a stronger organic modifier like isopropanol in Mobile Phase B. |
Mandatory Visualizations
Caption: General workflow for the RP-HPLC purification of hydrophobic peptides.
Caption: Logical relationship for troubleshooting common HPLC purification issues.
References
Troubleshooting & Optimization
overcoming incomplete coupling of Fmoc-3,5-difluoro-D-phenylalanine in SPPS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Solid-Phase Peptide Synthesis (SPPS), with a focus on overcoming challenges associated with the coupling of sterically hindered amino acids like Fmoc-3,5-difluoro-D-phenylalanine.
Troubleshooting Guide: Overcoming Incomplete Coupling of this compound
Incomplete coupling of sterically hindered amino acids, such as this compound, is a common challenge in SPPS that can lead to deletion sequences and low purity of the final peptide.[1] The electron-withdrawing nature of the fluorine atoms can also impact the reactivity of the carboxyl group. This guide provides a systematic approach to troubleshooting and resolving these coupling issues.
Q1: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What is the first thing I should check?
A1: The initial and most critical step is to evaluate your choice of coupling reagent. Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of the 3,5-difluoro-D-phenylalanine residue.[2] For sterically demanding amino acids, the use of highly reactive uronium/aminium or phosphonium salt-based reagents is strongly recommended.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A2: For challenging couplings, more potent reagents are necessary. Onium salt-based reagents are generally the preferred choice.[2] Consider switching to one of the following high-efficiency coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective due to the formation of a highly reactive OAt-ester.[3]
-
HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Offers similar reactivity to HATU and can be more cost-effective.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective and avoids the risk of N-terminal guanidinylation.[1]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with coupling efficiencies comparable to HATU, and it is based on Oxyma Pure, which is a safer alternative to HOBt.[3]
Q3: I'm already using a potent coupling reagent, but the coupling is still incomplete. What other parameters can I optimize?
A3: If a powerful coupling reagent is not sufficient, you should optimize the reaction conditions. Here are several parameters to consider:
-
Double Coupling: Perform a second coupling reaction with fresh reagents immediately after the first one.[2] This is a common and effective strategy for difficult residues.
-
Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. For sterically hindered amino acids, reaction times of 2-24 hours may be necessary.[2]
-
Increase Temperature: Applying heat can help overcome the activation energy barrier. Microwave-assisted SPPS, with controlled temperatures (e.g., up to 75°C), can significantly improve coupling efficiency.[2]
-
Solvent Choice: The choice of solvent can impact resin swelling and peptide chain solvation.[4][5] If you are using DMF, consider switching to NMP (N-Methyl-2-pyrrolidone) or using a mixture of DMF/DCM, which can be more effective at disrupting peptide aggregation.[2][6]
-
Base Selection: The base used for activation can influence the outcome. While DIPEA is commonly used, a stronger, non-nucleophilic base like 2,4,6-collidine may be beneficial, especially in reducing racemization.[7]
Frequently Asked Questions (FAQs)
Q4: Can the aggregation of the growing peptide chain affect the coupling of this compound?
A4: Yes, on-resin aggregation of the peptide chain is a major cause of incomplete coupling.[8] As the peptide elongates, it can form secondary structures that hinder the accessibility of the N-terminal amine.[6] The hydrophobic nature of phenylalanine derivatives can contribute to this issue.
Q5: How can I mitigate peptide aggregation during SPPS?
A5: Several strategies can be employed to disrupt peptide aggregation:
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can disrupt secondary structures.[6]
-
"Magic Mixture" Solvent: Using a solvent mixture of DCM/DMF/NMP (1:1:1) can improve solvation and reduce aggregation.[5]
-
Structure-Disrupting Amino Acids: Incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations in the peptide backbone can disrupt aggregation.[6]
-
Hexafluoroisopropanol (HFIP): Using HFIP as a co-solvent or in washing steps can effectively break up aggregates due to its strong hydrogen bond-disrupting properties.[8]
Q6: Could incomplete Fmoc-deprotection be the cause of the poor coupling?
A6: Absolutely. Incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent coupling reaction.[2] Ensure that your deprotection step with 20% piperidine in DMF is complete. For difficult sequences, you may need to extend the deprotection time or perform a second deprotection step.
Q7: Are there any specific considerations for the cleavage and deprotection of peptides containing 3,5-difluoro-D-phenylalanine?
A7: The cleavage cocktail and procedure are generally standard. A common cleavage cocktail is a mixture of TFA, a scavenger like triisopropylsilane (TIS) to prevent side reactions with the trityl cation (if Cys(Trt) is present), and water (e.g., TFA/TIS/H₂O 95:2.5:2.5).[9] The C-F bonds are stable to standard TFA cleavage conditions.
Quantitative Data Summary
While specific quantitative data for the coupling efficiency of this compound is not extensively documented in a single comparative study, the following table summarizes the general performance of recommended coupling reagents for sterically hindered amino acids based on literature consensus.
| Coupling Reagent | Reagent Type | Reactivity | Racemization Risk | Key Advantages |
| HATU | Uronium/Aminium Salt | Very High | Low | Highly effective for hindered amino acids.[3] |
| HCTU | Uronium/Aminium Salt | Very High | Low | Similar reactivity to HATU, often more cost-effective. |
| PyAOP | Phosphonium Salt | Very High | Very Low | Excellent for hindered residues, avoids guanidinylation.[1] |
| COMU | Uronium/Aminium Salt | Very High | Very Low | Based on safer Oxyma Pure, excellent solubility.[3] |
| DIC/OxymaPure | Carbodiimide/Oxime | High | Very Low | Cost-effective, low risk of racemization, soluble byproducts.[10] |
| HBTU | Uronium/Aminium Salt | High | Moderate | A robust and commonly used reagent.[10] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU/Collidine
This protocol is recommended for the challenging coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin (1 eq)
-
This compound (4 eq)
-
HATU (3.9 eq)
-
2,4,6-Collidine (8 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF.[10]
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add 2,4,6-collidine and allow the solution to pre-activate for 1-2 minutes.[10]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.[10]
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[10]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is necessary.[10]
Protocol 2: Microwave-Assisted Coupling
This protocol utilizes microwave energy to enhance coupling efficiency.
Materials:
-
Fmoc-deprotected peptide-resin (1 eq)
-
This compound (4 eq)
-
HCTU (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation: Swell the resin in a microwave-compatible reaction vessel. Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.[2]
-
Coupling: In a separate vial, dissolve this compound and HCTU in DMF. Add DIPEA and add the solution to the deprotected resin.[2]
-
Microwave Irradiation: Irradiate the reaction mixture in the microwave synthesizer for 5-15 minutes at a controlled temperature (e.g., 75°C).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.[2]
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the microwave-assisted coupling step.[2]
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mesalabs.com [mesalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Fmoc-Amino Acids
Welcome to the technical support center for optimizing coupling reagents for sterically hindered Fmoc-amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: Why are some Fmoc-amino acids considered "sterically hindered," and what challenges do they present?
Sterically hindered amino acids, such as α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid) or residues with bulky side chains (e.g., Val, Ile), present a significant physical barrier to peptide bond formation. This steric bulk can slow down or prevent the coupling reaction, leading to low yields, incomplete reactions, and deletion sequences in the final peptide.[1] The reduced nucleophilicity of the amine component due to adjacent bulky groups further complicates the coupling process.[1]
Q2: My coupling reaction with a hindered amino acid is failing or giving low yields. What is the most likely cause?
The most common reasons for low coupling yields with hindered amino acids include:
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1][2]
-
Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction rate, and standard coupling times may be too short.[2]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, blocking reactive sites.[1]
-
Suboptimal Solvent Choice: The solvent must effectively solvate the peptide-resin complex to allow the reaction to proceed.[2]
Q3: Which coupling reagents are recommended for sterically hindered amino acids?
For challenging couplings, more powerful onium salt reagents are generally required.[3]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[1][3] HATU is known for its high reactivity, while COMU offers comparable efficiency with an improved safety profile and solubility.[3][4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1][3]
Q4: What is the difference between HBTU, HATU, and COMU?
These are all efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which impacts their reactivity:
-
HBTU is based on HOBt (1-hydroxybenzotriazole).[3]
-
HATU is based on HOAt (1-hydroxy-7-azabenzotriazole), which makes it more reactive and faster than HBTU, often leading to less racemization.[3]
-
COMU is a third-generation reagent based on OxymaPure. It has coupling efficiency comparable or superior to HATU, is more soluble, and has a better safety profile as Oxyma is not explosive.[3][4][5]
Q5: How can I minimize racemization when coupling hindered amino acids?
Racemization is the loss of stereochemical purity at the α-carbon. Slow coupling reactions increase the risk of racemization.[3] To minimize it:
-
Choose the Right Reagent: Phosphonium-based reagents like PyAOP or PyBOP are generally associated with lower racemization levels.[1] Additives like HOAt and OxymaPure are better at suppressing racemization than HOBt.[1]
-
Use a Weaker Base: Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]
-
Control Pre-activation Time: Minimize the time the amino acid is in its activated state before the amine component is introduced.[3]
-
Control Temperature: Avoid excessive heat, as higher temperatures can increase the rate of racemization.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Coupling Yield | Ineffective coupling reagent. | Switch from standard carbodiimides (DCC, DIC) to a more potent onium salt reagent like HATU, HCTU, or COMU.[2][3] |
| Insufficient reaction time. | Increase the coupling time significantly, for example, from 1-2 hours to overnight.[2][3] | |
| Poor solvation or peptide aggregation. | Switch from DMF to a better solvating solvent like NMP.[2] A mixture of solvents such as DCM/DMF/NMP (1:1:1) can also be effective.[2] | |
| Steric hindrance is too high for the chosen method. | Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[2][3] | |
| Consider using microwave-assisted peptide synthesis (MASPS) to drive the reaction to completion with controlled heating.[2][6] | ||
| For extremely hindered couplings, convert the amino acid to a highly reactive acyl fluoride using a reagent like TFFH.[2][5] | ||
| Presence of Deletion Sequences | Incomplete coupling at one or more cycles. | Follow the solutions for "Low or No Coupling Yield". Perform a ninhydrin test to confirm reaction completion before proceeding to the next cycle.[1] |
| Racemization Detected in Final Peptide | Prolonged activation time. | Use in situ activation where the coupling reagent is added to the resin immediately after the protected amino acid.[3] |
| Base is too strong or concentration is too high. | Switch to a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][7] | |
| High reaction temperature. | If using heat, optimize for the shortest time necessary to achieve a good yield. Lowering the temperature can reduce racemization.[1] | |
| Inappropriate coupling reagent/additive. | Use a phosphonium salt reagent (PyBOP, PyAOP) or ensure your uronium salt is paired with an additive like HOAt or OxymaPure.[1] |
Data Presentation: Coupling Reagent Performance
The following table summarizes quantitative data on the effectiveness of different reagents for coupling the sterically hindered Fmoc-Aib-OH.
| Reagent | Additive | Base | Time (min) | Temperature | Yield/Purity | Notes |
| HATU | N/A | DIPEA | 30-60 | RT | High | Generally considered the superior reagent for hindered couplings, providing faster and more complete reactions.[8] |
| HBTU | HOBt | DIPEA | 120-240 | RT | Moderate-High | Often requires longer reaction times or double coupling to match the efficiency of HATU.[8] |
| COMU | N/A | DIPEA | 30-60 | RT | High | Efficiency is comparable to HATU, with a better safety and solubility profile.[3][4][5] |
| PyAOP | N/A | DIPEA | 60-120 | RT | High | Excellent for minimizing racemization, with faster coupling rates than PyBOP.[5] |
| PyBOP | HOBt | DIPEA | 120-240 | RT | Moderate-High | Effective, but generally slower than PyAOP and HATU.[5] |
| DIPCDI | OxymaPure | N/A | 180 | RT | High | OxymaPure/DIPCDI gives consistently better results than HOBt/DIPCDI for hindered residues like Aib.[9] |
| TFFH | N/A | Collidine | 120 | RT | High | Forms a highly reactive acyl fluoride, suitable for extremely hindered couplings.[2][5] |
Note: This table is a synthesis of data from multiple sources; specific reaction conditions and results may vary. "RT" denotes room temperature.
Experimental Protocols
Protocol 1: HATU-Mediated Double Coupling of Fmoc-Aib-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
First Coupling Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-Aib-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), in DMF. Add a non-nucleophilic base like DIPEA (8 equivalents).[2]
-
Pre-activation: Allow the pre-activation to proceed for 1-5 minutes.[2]
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[2]
-
Wash: Wash the resin thoroughly with DMF.
-
Second Coupling: Repeat steps 3 through 6 with a fresh solution of activated amino acid to ensure the reaction goes to completion.[2]
-
Confirmation: Perform a ninhydrin test to confirm the absence of free amines, indicating a complete coupling.[1]
Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid
-
Resin Preparation: Swell the resin in a microwave-compatible reaction vessel with DMF.
-
Fmoc-Deprotection: Add 20% piperidine in DMF. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin with DMF.[1]
-
Coupling Solution: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 eq.), coupling reagent (e.g., HATU, 3.9 eq.), and base (e.g., DIPEA, 8 eq.) in DMF.[6]
-
Microwave Coupling: Add the coupling solution to the resin. Perform the microwave-assisted coupling (e.g., 75W, 75°C for 5-10 minutes). For highly hindered residues, the time and/or temperature may be increased.[6]
-
Wash and Confirm: Drain the vessel, wash the resin with DMF, and perform a qualitative test (e.g., ninhydrin) to check for completion.
Visualizations
Caption: Troubleshooting workflow for low-yield couplings.
Caption: Carboxylic acid activation by a uronium reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Aggregation of Peptides Containing Fluorinated Phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides containing fluorinated phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing fluorinated phenylalanine have a high tendency to aggregate?
A1: The inclusion of fluorinated phenylalanine, such as 4-fluorophenylalanine (4-F-Phe), can increase a peptide's propensity for aggregation due to several factors. The fluorinated aromatic side chain enhances hydrophobicity and can promote strong π-π stacking interactions between peptide chains.[1][2] These interactions, combined with the formation of intermolecular hydrogen bonds, can lead to the self-assembly of peptides into stable secondary structures like β-sheets, which are precursors to aggregation and fibrillation.[1][3]
Q2: What are the common indicators of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: Several signs during SPPS can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The volume of the resin bed may decrease or fail to swell properly in the synthesis solvents.[1][4]
-
Incomplete Deprotection: The Fmoc-deprotection step may be slow or incomplete, which can be observed by a persistent blue color after piperidine treatment in a chloranil test.[1]
-
Slow or Incomplete Coupling: A positive Kaiser test after a coupling step indicates unreacted free amines, suggesting that the growing peptide chains are not fully accessible to the incoming amino acid.[1]
-
Complex Analytical Profile: Analysis of a small test cleavage by HPLC/LC-MS will often show a complex mixture of products, including the desired peptide along with numerous deletion sequences resulting from incomplete reactions.[1]
Q3: Can I predict if my peptide sequence containing fluorinated phenylalanine will aggregate?
A3: While predicting aggregation with 100% certainty is difficult, sequences with a high content of hydrophobic residues, including fluorinated phenylalanine, are at a higher risk.[1] The risk also increases with the length of the peptide chain.[1] Several computational tools and predictive models are available that can help assess the aggregation propensity of a given peptide sequence.
Q4: My purified, lyophilized peptide containing fluorinated phenylalanine won't dissolve. What should I do?
A4: This is a common sign of post-purification aggregation. A systematic approach to solubilization is recommended. Start with standard aqueous buffers (e.g., PBS, Tris) and if unsuccessful, proceed to more aggressive methods. This can include adjusting the pH; basic peptides may dissolve in dilute acidic solutions, while acidic peptides may dissolve in dilute basic solutions.[5] If the peptide remains insoluble, using a small amount of an organic solvent like DMSO, DMF, or a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to first wet the peptide before adding the aqueous buffer can be effective.[2][6][7] Gentle sonication can also help to break up aggregates.[4][5]
Troubleshooting Guides
Guide 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
This guide provides a workflow for troubleshooting aggregation issues encountered during the synthesis of peptides containing fluorinated phenylalanine.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Level 1: Optimization of Synthesis Parameters
-
Solvent Choice: Switch from standard DMF to more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO).[4]
-
Elevated Temperature: Perform coupling and deprotection steps at higher temperatures (e.g., 60-90°C) using a microwave peptide synthesizer. Microwave energy can disrupt intermolecular hydrogen bonds and improve reaction efficiency.[4][5]
Level 2: Chemical Interventions
-
Chaotropic Salt Wash: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, to disrupt secondary structures. Ensure the salt is thoroughly washed away before proceeding with coupling.[1][4]
Level 3: Advanced Strategies
-
Backbone Protection: Strategically insert pseudoproline dipeptides or use 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. These introduce "kinks" in the peptide backbone, disrupting the formation of β-sheets.[4][6]
-
Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[6]
Guide 2: Solubilizing and Disaggregating Purified Peptides
This guide outlines a systematic approach for dissolving lyophilized peptides that exhibit aggregation and for breaking down existing aggregates.
Caption: Stepwise protocol for solubilizing aggregated peptides.
Use of Additives to Maintain Solubility Even after dissolution, peptides can re-aggregate over time. The inclusion of certain excipients in the final buffer can help maintain solubility and stability.
| Additive Class | Example | Concentration | Mechanism of Action |
| Detergents | Tween 20, CHAPS | 0.05 - 0.1% | Non-denaturing detergents can solubilize aggregates by interacting with hydrophobic patches on the peptide surface.[8][9] |
| Chaotropic Agents | Guanidine HCl, Urea | Low Molarity | Disrupts hydrogen bonding and the structure of water, weakening hydrophobic interactions. Use with caution as high concentrations can denature the peptide. |
| Osmolytes | Glycerol, Sucrose | 5 - 20% (v/v) | Stabilize the native state of the peptide and increase solvent viscosity, which can slow down aggregation kinetics.[8] |
| Fluorinated Alcohols | TFE, HFIP | Low Percentage | Can stabilize secondary structures and, in some cases, maintain solubility.[6] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[10][11][12][13]
Objective: To determine the hydrodynamic radius (Rh) and polydispersity (%Pd) of the peptide solution to assess the presence and extent of aggregation.
Methodology:
-
Sample Preparation:
-
Prepare the peptide solution in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.
-
The peptide concentration should be optimized for the instrument, typically in the range of 0.1 to 1.0 mg/mL.
-
Centrifuge the final sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove large, insoluble aggregates before analysis.
-
-
Instrument Setup:
-
Set the instrument parameters, including the laser wavelength, scattering angle (commonly 90° or 173°), and temperature. Ensure the temperature is stable and relevant to the experimental conditions.
-
-
Data Acquisition:
-
Transfer the clarified sample to a clean, dust-free cuvette.
-
Allow the sample to equilibrate to the set temperature within the instrument for several minutes.
-
Perform multiple measurements (e.g., 10-15 runs of 10-20 seconds each) to ensure data reproducibility.
-
-
Data Analysis:
-
The instrument software calculates the autocorrelation function of the scattered light intensity fluctuations.
-
From this function, the translational diffusion coefficient (Dt) is determined, and the hydrodynamic radius (Rh) is calculated using the Stokes-Einstein equation.
-
Analyze the size distribution plot. A monomodal peak at the expected size of the monomeric peptide indicates a non-aggregated sample. The presence of peaks at larger sizes or a high polydispersity index (%Pd > 20%) indicates aggregation.[14]
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibril Quantification
The ThT assay is widely used to detect and quantify the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT dye exhibits enhanced fluorescence upon binding to these structures.[15][16][17]
Objective: To monitor the kinetics of fibril formation over time.
Methodology:
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., sterile water, DMSO). Determine the concentration accurately.
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, ultrapure water. Filter through a 0.22 µm syringe filter and store protected from light at 4°C.[15][18]
-
Assay Buffer: Prepare the desired buffer for the aggregation reaction (e.g., PBS, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
Prepare a working solution of ThT in the assay buffer (e.g., final concentration of 20-25 µM).[18]
-
In a black, clear-bottom 96-well microplate, add the peptide to the ThT working solution to achieve the desired final peptide concentration. Prepare triplicates for each condition.
-
Include control wells containing only the ThT working solution (no peptide) to measure background fluorescence.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate-reading fluorometer at a constant temperature (e.g., 37°C). Agitation (e.g., orbital shaking) can be applied to accelerate aggregation.[16][19]
-
Measure ThT fluorescence periodically (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[15]
-
-
Data Analysis:
-
Subtract the average fluorescence of the control wells from the sample wells at each time point.
-
Plot the corrected fluorescence intensity against time. A sigmoidal curve with a lag phase, a rapid growth phase, and a plateau phase is characteristic of amyloid fibril formation.
-
Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing Aggregates
TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibrillar structures.[20]
Objective: To qualitatively assess the morphology of peptide aggregates (e.g., amorphous, oligomeric, fibrillar).
Methodology:
-
Sample Preparation:
-
Take an aliquot from the peptide solution at the desired time point of aggregation. A typical concentration is around 0.5 mg/mL.[21]
-
-
Grid Preparation:
-
Place a 3-5 µL drop of the peptide sample onto a carbon-coated TEM grid (e.g., 300-400 mesh copper grid).[20][22]
-
Allow the sample to adsorb for 1-3 minutes.
-
Wick away the excess liquid using the edge of a filter paper.
-
Optionally, wash the grid by placing it on a drop of deionized water for 1 minute and wicking away the excess.
-
-
Negative Staining:
-
Imaging:
-
Examine the prepared grids using a transmission electron microscope operating at a suitable voltage (e.g., 80-120 keV).
-
Scan the grid at low magnification to find areas with good particle distribution and then image at higher magnifications (e.g., 25,000x or higher) to resolve the morphology of the aggregates.[20] Amyloid fibrils typically appear as long, unbranched filaments with a width of approximately 5-15 nm.[20]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. zentriforce.com [zentriforce.com]
- 11. medium.com [medium.com]
- 12. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. enovatia.com [enovatia.com]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Transmission electron microscopy assay [assay-protocol.com]
- 21. biorxiv.org [biorxiv.org]
- 22. The architecture of amyloid-like peptide fibrils revealed by X-ray scattering, diffraction and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Peptides with 3,5-Difluoro-D-phenylalanine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with peptides containing the non-canonical amino acid 3,5-difluoro-D-phenylalanine. The information provided below, in a question-and-answer format, addresses specific issues and offers practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing 3,5-difluoro-D-phenylalanine poorly soluble in aqueous buffers?
A1: The primary reason for the poor aqueous solubility of your peptide is the increased hydrophobicity imparted by the 3,5-difluoro-D-phenylalanine residue.[1] The two fluorine atoms on the phenyl ring enhance the non-polar character of the amino acid side chain.[1][2] This increased hydrophobicity can lead to intermolecular aggregation and precipitation when the peptide is in an aqueous environment.[1] This is a common challenge for peptides with a high content of hydrophobic amino acids.[3][4]
Q2: What is the very first step I should take when I encounter a solubility issue with a new peptide containing 3,5-difluoro-D-phenylalanine?
A2: The recommended first step is to perform a small-scale solubility test using a small portion of your peptide.[1][3][5] This approach prevents you from risking your entire sample on a solvent that may not be effective.[1][5] Begin with a standard solvent like sterile, distilled water or a common buffer.[1][4] If solubility is not achieved, you can then proceed to test other solvents and co-solvents.
Q3: How should I use an organic co-solvent like DMSO to dissolve my hydrophobic peptide?
A3: For hydrophobic peptides, including those with 3,5-difluoro-D-phenylalanine, using an organic co-solvent is a standard and effective method.[1] The recommended procedure is to first dissolve the peptide in a minimal amount of 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1] Following this, slowly add the DMSO stock solution dropwise into your aqueous buffer while gently stirring to reach your desired final concentration.[1] It is important to keep the final concentration of DMSO in your experimental solution low, typically below 1%, as higher concentrations can be toxic to cells and may interfere with biological assays.[1]
Q4: Can adjusting the pH of the solution help with the solubility of my peptide?
A4: Yes, adjusting the pH can significantly improve the solubility of your peptide, particularly if your peptide sequence also contains acidic or basic amino acid residues.[1] The general principle is to adjust the pH of the solution to be at least two units away from the peptide's isoelectric point (pI), the pH at which the peptide has no net charge and is least soluble.[4]
-
For peptides with a net positive charge (basic peptides): Attempt to dissolve them in a slightly acidic solution, such as 10% acetic acid, before diluting with your buffer.[1][6]
-
For peptides with a net negative charge (acidic peptides): Try dissolving them in a slightly basic solution, such as 0.1M ammonium bicarbonate.[1][5]
Q5: My peptide appears to be aggregating over time after I've dissolved it. What can I do to prevent this?
A5: Peptide aggregation is a frequent issue, especially for hydrophobic sequences.[1] To minimize aggregation, consider the following strategies:
-
Storage: Store your peptide solution in small aliquots at -20°C or -80°C to reduce the number of freeze-thaw cycles, which can promote aggregation.[1][7]
-
Chaotropic Agents: For peptides prone to severe aggregation, you can use denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea for initial dissolution.[1][4] However, be aware that these agents will likely interfere with most biological experiments.[1]
-
Sonication: Brief sonication can help to break up small aggregates and improve dissolution.[1][3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with your 3,5-difluoro-D-phenylalanine-containing peptide.
Solubility Testing Workflow
Caption: A step-by-step workflow for troubleshooting peptide solubility.
Data Presentation
Table 1: Expected Solubility of a Model Peptide Containing 3,5-Difluoro-D-phenylalanine
This table provides illustrative data on the expected solubility of a model peptide incorporating 3,5-difluoro-D-phenylalanine in various solvents. Actual solubility will be sequence-dependent.
| Solvent | Expected Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a suspension.[1] |
| PBS (pH 7.4) | < 0.1 | Insoluble with visible particulates.[1] |
| 10% Acetic Acid | 0.5 - 1.0 | Improved solubility, especially for basic peptides.[1] |
| 0.1M Ammonium Bicarbonate | 0.5 - 1.0 | Improved solubility, especially for acidic peptides.[1] |
| 50% Acetonitrile/Water | 1.0 - 2.0 | Soluble, but may not be suitable for all biological assays.[1] |
| 100% DMSO | > 10 | High solubility, suitable for creating stock solutions. |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide using DMSO
This protocol details the steps for dissolving a hydrophobic peptide containing 3,5-difluoro-D-phenylalanine using DMSO as a co-solvent.
Materials:
-
Lyophilized peptide
-
100% DMSO
-
Sterile aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[3]
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).[1]
-
Mixing: Vortex the vial for 30 seconds.[1] If the peptide is not fully dissolved, sonicate the vial in a water bath for a few minutes.[1]
-
Dilution: While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.[1]
-
Final Check: Visually inspect the solution for any signs of precipitation.[1] If the solution is cloudy, the solubility limit may have been exceeded.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This assay is used to monitor the formation of amyloid-like fibrils, a common form of aggregation for hydrophobic peptides.[1]
Materials:
-
Peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in water) and store it protected from light.[1]
-
Sample Preparation: In a 96-well black plate, mix your peptide solution with the ThT working solution in your assay buffer.
-
Incubation: Incubate the plate at a desired temperature, with or without shaking, to promote aggregation.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: An increase in fluorescence intensity over time is indicative of peptide aggregation into β-sheet-rich structures.[1]
Signaling Pathways and Workflows
Caption: A typical experimental workflow for peptides containing 3,5-difluoro-D-phenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. biobasic.com [biobasic.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Minimizing Racemization of Fmoc-3,5-difluoro-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on minimizing racemization during the incorporation of Fmoc-3,5-difluoro-D-phenylalanine in solid-phase peptide synthesis (SPPS). Maintaining the stereochemical integrity of this unnatural amino acid is critical for the desired conformation, activity, and therapeutic efficacy of the final peptide.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis?
A1: Racemization is the undesirable conversion of the optically pure D-enantiomer of the amino acid into a mixture of both D- and L-enantiomers. During peptide synthesis, this process leads to the incorporation of the incorrect L-stereoisomer, resulting in a diastereomeric peptide impurity that can be difficult to separate and may alter the peptide's biological properties. The primary mechanism involves the formation of an oxazolone intermediate at the C-terminus of the activated amino acid, which can easily lose its stereochemistry in the presence of a base.[1][2]
Q2: Why is this compound considered susceptible to racemization?
A2: The susceptibility to racemization is influenced by the amino acid's side chain. For this compound, the two electron-withdrawing fluorine atoms on the phenyl ring increase the acidity of the alpha-proton (the proton on the chiral carbon). This makes the proton more susceptible to abstraction by bases present in the reaction mixture, which facilitates the formation of the planar, achiral oxazolone intermediate, thereby promoting racemization.[2] This effect is analogous to that seen in other sensitive residues like phenylglycine.[3]
Q3: Which step in the synthesis process is most critical for controlling racemization?
A3: The amino acid activation and coupling step is the most critical phase where racemization occurs.[3][4] The period during which the amino acid exists in its highly reactive activated state (e.g., as an active ester or acylisourea) before forming the peptide bond is when it is most vulnerable to base-catalyzed racemization.[5]
Q4: How does the choice of coupling reagent and additives impact racemization?
A4: The choice of coupling reagent is a primary factor in controlling racemization.
-
Carbodiimides (e.g., DIC, DCC): When used alone, these reagents can lead to significant racemization. However, their combination with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly effective at suppressing racemization.[1][6][7][8] These additives form active esters that are more stable and less prone to oxazolone formation.[1]
-
Uronium/Aminium & Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): These are highly efficient coupling reagents but their high reactivity can sometimes increase the risk of racemization, especially with sensitive amino acids or if the reaction conditions are not optimized (e.g., prolonged activation, strong base).[7][8]
Q5: What is the role of the base, and which bases are recommended?
A5: A tertiary base is often required during coupling to neutralize the protonated N-terminus of the peptide chain and to facilitate the reaction. However, this same base can abstract the α-proton of the activated amino acid, causing racemization.[1] The choice of base is therefore critical.
-
Strongly Recommended: Sterically hindered or weaker bases like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) are preferred as they are less likely to cause racemization.[1][4][8]
-
Use with Caution: Strong, non-hindered bases like N,N-diisopropylethylamine (DIEA) should be avoided when coupling racemization-prone amino acids, as they significantly increase the rate of epimerization.[1][4]
Troubleshooting Guide
Problem: Significant levels of the L-diastereomer of 3,5-difluoro-phenylalanine are detected in the final peptide product.
Below is a troubleshooting workflow to identify and resolve the source of racemization.
Caption: Troubleshooting workflow for diagnosing and resolving high racemization.
Quantitative Data on Racemization Factors
The following tables summarize data from model systems that illustrate the impact of key variables on racemization. While this data was not generated specifically for this compound, the observed trends are directly applicable.
Table 1: Effect of Base on Racemization of Fmoc-Phenylglycine (Fmoc-Phg)
| Coupling Conditions (Activator/Base) | Correct Diastereomer (%) |
| HATU / DIEA | 78% |
| HATU / NMM | 88% |
| HATU / 2,6-dimethylpyridine (DMP) | 92% |
| HATU / 2,4,6-collidine (TMP) | 93% |
| (Data adapted from studies on phenylglycine, a highly racemization-prone amino acid, demonstrating the significant impact of base selection.[4]) |
Table 2: Effect of Coupling Reagent/Additive on Cysteine Racemization
| Coupling Reagent | % D-Cys (Racemized) |
| DIC / Oxyma | < 1% |
| HATU / NMM | ~1.5% |
| HBTU / NMM | ~3% |
| DIC (alone) | > 10% |
| (Data adapted from a study on Fmoc-L-Cys(Trt)-OH, illustrating the effectiveness of additives.[9]) |
Experimental Protocols
Low-Racemization Coupling Protocol for this compound
This protocol is optimized to minimize racemization during the manual solid-phase synthesis of a peptide containing the title amino acid.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure (or HOBt/HOAt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
2,4,6-Collidine (TMP) or N-methylmorpholine (NMM)
Workflow Diagram:
Caption: Recommended workflow for low-racemization coupling.
Procedure:
-
Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine, previously deprotected using 20% piperidine in DMF and thoroughly washed.
-
Amino Acid Solution Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal volume of DMF.
-
Activation: Add DIC (3 equivalents) to the amino acid solution. Allow the mixture to pre-activate for no more than 2 minutes at room temperature.[5]
-
Coupling: Immediately transfer the activated amino acid solution to the vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction should be performed at a controlled temperature; avoid elevated temperatures which accelerate racemization.[8][10]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove any excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Continuation: Proceed with the Fmoc deprotection for the next cycle of amino acid addition.
By adhering to these guidelines, particularly regarding the choice of base, coupling additives, and reaction conditions, researchers can significantly minimize the risk of racemization and ensure the synthesis of high-purity peptides containing this compound.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-3,5-difluoro-D-phenylalanine in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-3,5-difluoro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating 3,5-difluoro-D-phenylalanine into a peptide sequence?
Incorporating 3,5-difluoro-D-phenylalanine can offer several benefits, including:
-
Enhanced Metabolic Stability: The fluorine atoms can increase resistance to enzymatic degradation, potentially prolonging the peptide's half-life in biological systems.
-
Modulation of Bioactivity: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the phenyl ring, influencing peptide conformation and binding affinity to target receptors.
-
¹⁹F NMR Probe: The fluorine atoms serve as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of peptide structure and dynamics.
Q2: Are there any known stability issues with this compound during standard SPPS cycles?
This compound is generally stable under standard Fmoc SPPS conditions. The Fmoc protecting group is removed using a mild base, typically 20% piperidine in DMF, and the peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).[1][2] However, the electron-deficient nature of the aromatic ring may influence reaction kinetics and require optimization of coupling and cleavage conditions.
Q3: What are the recommended coupling reagents for this compound?
For potentially challenging couplings involving sterically hindered or electron-deficient amino acids, using more potent activating reagents is advisable. While standard reagents like HBTU/DIPEA can be effective, HATU/HOAt in combination with a non-coordinating base like collidine or 2,4,6-trimethylpyridine is often recommended to improve reaction rates and minimize the risk of racemization.[3][4]
Q4: Can the purity of this compound impact the synthesis?
Yes, the purity of the Fmoc-amino acid is crucial for a successful synthesis. Impurities, even in small amounts, can lead to side reactions and the formation of deletion sequences. It is recommended to use high-purity this compound (≥99%) and to verify the purity of each batch.[3][5]
Troubleshooting Guide
Issue 1: Incomplete Coupling of this compound
A positive Kaiser test after the coupling step indicates the presence of free primary amines, signifying an incomplete reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reduced Reactivity | The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the amino group, potentially slowing down the coupling reaction. Extend the coupling time (e.g., 2-4 hours or overnight) and consider performing a double coupling.[4] |
| Steric Hindrance | The bulky nature of the difluorophenyl side chain can sterically hinder the coupling reaction. Use a more potent coupling reagent such as HATU or HCTU and increase the excess of amino acid and coupling reagents to 3-5 equivalents.[4] |
| Peptide Aggregation | The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites. Switch to a more effective solvent like N-methyl-2-pyrrolidone (NMP) or use a solvent mixture with DMSO. Performing the coupling at a slightly elevated temperature (e.g., 40°C) can also help disrupt aggregation.[3][6] |
| Poor Resin Swelling | Inadequate swelling of the resin can limit the accessibility of the reactive sites. Ensure the resin is properly swelled in a suitable solvent like DMF or DCM before starting the synthesis.[3] |
Issue 2: Potential Side Reactions During Fmoc Deprotection
While the Fmoc group is reliably cleaved by piperidine, the basic conditions can sometimes lead to side reactions.
Potential Side Reactions and Prevention:
| Side Reaction | Prevention Strategy |
| Aspartimide Formation | If your sequence contains an Asp residue, especially followed by a small amino acid like Gly, aspartimide formation can occur. The addition of 1 M ethyl cyano(hydroxyimino)acetate (Oxyma) to the 20% piperidine in DMF solution can reduce this side reaction.[5] |
| Diketopiperazine Formation | This can occur at the dipeptide stage, leading to cleavage from the resin. Using a more sterically hindered resin or incorporating the first two amino acids as a pre-formed dipeptide can minimize this. |
Issue 3: Side Reactions During Final Cleavage with TFA
The final cleavage step with TFA removes the peptide from the resin and deprotects the side chains. However, the highly reactive carbocations generated can lead to unwanted modifications.
Potential Cleavage-Related Side Reactions and Mitigation:
| Side Reaction | Mitigation Strategy |
| Alkylation of Tryptophan | The indole side chain of Tryptophan is susceptible to alkylation. Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% water). |
| Oxidation of Methionine | Methionine can be oxidized to its sulfoxide. The addition of dithiothreitol (DTT) or using a specific cleavage cocktail for methionine-containing peptides can prevent this. |
| Incomplete Deprotection | In some cases, side-chain protecting groups may be difficult to remove completely. Increasing the cleavage time or using a stronger cleavage cocktail may be necessary. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol describes a standard manual coupling cycle for incorporating this compound into a peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA or collidine)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).[7]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.[7]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.[7]
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
-
Protocol 2: Cleavage and Deprotection
This protocol outlines the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Thoroughly wash the final peptide-resin with DCM and dry it under vacuum.
-
-
Cleavage:
-
Add the cleavage cocktail to the dry resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying:
-
Dry the crude peptide pellet under vacuum or by lyophilization.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis:
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
References
Technical Support Center: Optimal Cleavage Cocktail Selection for Fluorinated Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the optimal cleavage of fluorinated peptides from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving fluorinated peptides compared to their non-fluorinated counterparts?
A1: While many principles of standard peptide cleavage apply, fluorinated peptides can present unique challenges. The strong electron-withdrawing nature of fluorine can influence the stability of protecting groups and the peptide backbone. Highly fluorinated sequences may also exhibit different solubility and aggregation properties, potentially requiring modified cleavage and workup procedures. Although systematic studies are limited, the choice of cleavage cocktail and scavengers is crucial to ensure efficient cleavage and minimize side reactions.
Q2: Can I use a standard TFA-based cleavage cocktail for my fluorinated peptide?
A2: In many cases, a standard trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) can be effective for cleaving peptides containing fluorinated amino acids.[1] However, for peptides prone to aggregation, which can be exacerbated by fluorination, the use of a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a co-solvent can be beneficial for disrupting secondary structures and improving solubility.[2][3]
Q3: Are there any specific scavengers recommended for fluorinated peptide cleavage?
A3: There is no definitive evidence to suggest that fluorinated peptides require a unique set of scavengers compared to standard peptides. The choice of scavengers should be dictated by the presence of sensitive amino acids in your sequence (e.g., Trp, Cys, Met, Tyr).[4][5] For instance, triisopropylsilane (TIS) is a common scavenger used to trap carbocations generated during cleavage.[1] The use of benzylthiols, such as 1,4-benzenedimethanethiol (1,4-BDMT), has been shown to improve yields and purities in the cleavage of some peptides and may be a suitable alternative to standard aliphatic thiols.[6]
Q4: I am observing incomplete cleavage of my fluorinated peptide. What can I do?
A4: Incomplete cleavage can be due to several factors. Consider the following troubleshooting steps:
-
Extend Cleavage Time: Some protecting groups may be more resistant to acidolysis in the context of a fluorinated sequence. A trial cleavage with an extended reaction time (e.g., 4-6 hours) may be beneficial.
-
Optimize Cleavage Cocktail: For peptides that are difficult to cleave, consider using a stronger acid cocktail or incorporating HFIP to improve swelling and reagent accessibility.[2]
-
Resin Choice: The type of resin and linker used can significantly impact cleavage efficiency. Ensure you are using the appropriate cleavage conditions for your chosen solid support.
Q5: Are there any TFA-free cleavage methods suitable for fluorinated peptides?
A5: Yes, a method using 0.1 N HCl in a fluorinated alcohol such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) has been shown to be effective for cleaving peptides from various resins and removing common acid-labile protecting groups. This can be a valuable alternative for peptides that are sensitive to strong TFA treatment.[2]
Q6: My fluorinated peptide is showing poor solubility after cleavage and precipitation. What are my options?
A6: Poor solubility of crude fluorinated peptides is a common issue. Here are some suggestions:
-
Alternative Precipitation Solvents: While diethyl ether is commonly used, you might explore other solvents for precipitation.
-
Lyophilization from Different Solvent Systems: After initial precipitation and drying, attempting to dissolve the peptide in different solvent systems (e.g., containing acetonitrile, water, or a small amount of HFIP) followed by lyophilization may yield a more soluble powder.
-
Direct Purification: In some cases, it may be possible to directly dilute the cleavage mixture and proceed with purification by HPLC, although this can be challenging for the chromatography column.
Cleavage Cocktail Compositions
The following tables summarize common cleavage cocktails that can be considered for fluorinated peptides. The optimal choice will depend on the specific peptide sequence and the presence of sensitive residues.
Table 1: Standard TFA-Based Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v) | Target Residues & Protecting Groups | Notes |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose, suitable for peptides without highly sensitive residues.[1] | A good starting point for most fluorinated peptides. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Peptides containing Trp, Tyr, Met, and Cys.[4][7] | Effective at suppressing a wide variety of side reactions.[4][5] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Useful for peptides with trityl-based protecting groups.[8] | Does not prevent methionine oxidation.[8] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Peptides with Arg residues protected by sulfonyl groups.[8] | Recommended for Trp-containing peptides on PAL or BAL resin.[8] |
Table 2: Alternative and Specialized Cleavage Cocktails
| Reagent Cocktail | Composition | Primary Application | Notes |
| HFIP-Containing Cocktail | TFA / Scavengers / HFIP (co-solvent) | Peptides prone to aggregation.[2] | HFIP helps to disrupt secondary structures and improve solubility.[2] The exact ratio of HFIP should be optimized. |
| TFA-Free HCl/Fluoro Alcohol | 0.1 N HCl in HFIP or TFE | Acid-sensitive peptides; alternative to TFA. | Rapidly removes common acid-labile protecting groups. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Add the combined filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.
-
Workup: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.[1]
Protocol 2: TFA-Free Cleavage using HCl in HFIP
-
Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh solution of 0.1 N HCl in HFIP. Add appropriate scavengers (e.g., 2.5% TIS, 2.5% water) based on the peptide sequence.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[2]
-
Peptide Isolation and Precipitation: Follow steps 5-7 from Protocol 1.
Diagrams
Caption: Decision tree for selecting a cleavage cocktail for fluorinated peptides.
Caption: Troubleshooting workflow for fluorinated peptide cleavage.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polypeptide.com [polypeptide.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 8. peptide.com [peptide.com]
improving yield and purity in Fmoc-SPPS of hydrophobic peptides
Welcome to the technical support center for optimizing the synthesis of hydrophobic peptides using Fmoc-Solid Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their peptide products.
Frequently Asked Questions (FAQs)
Q1: What makes hydrophobic peptides so difficult to synthesize using Fmoc-SPPS?
Hydrophobic peptides are challenging to synthesize primarily due to on-resin aggregation.[1][2] This occurs when the growing peptide chains, rich in non-polar amino acids, interact with each other through strong intermolecular hydrogen bonds and hydrophobic interactions.[1][3] This leads to the formation of stable secondary structures like β-sheets, causing the peptide-resin to swell poorly and hindering the access of reagents to the reactive sites.[1][4] The consequences include incomplete deprotection and coupling reactions, resulting in low yields and the presence of deletion sequences in the crude product.[2][5]
Q2: How can I predict if my peptide sequence is likely to aggregate during synthesis?
While precise prediction is difficult, certain sequence characteristics are strong indicators of potential aggregation. These include:
-
Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu).[1]
-
The presence of glycine in combination with hydrophobic residues, which can promote β-sheet formation.[4][7]
Real-time monitoring of the Fmoc deprotection profile can also indicate aggregation; a broadening of the UV absorbance peak suggests that aggregation is occurring.[1]
Q3: What are pseudoproline dipeptides and how do they prevent aggregation?
Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit during synthesis.[1][8] They introduce a "kink" into the peptide backbone by favoring a cis-amide bond, similar to proline.[9][10] This structural disruption breaks the planarity of the peptide backbone, which hinders the formation of the extended β-sheet structures responsible for aggregation.[1][9] The native serine, threonine, or cysteine residue is regenerated during the final acid cleavage from the resin.[9] For optimal effectiveness, pseudoprolines should be inserted approximately every 6-8 residues, particularly before hydrophobic clusters.[1][11]
Q4: What are Dmb and Hmb-protected amino acids, and when should I use them?
2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are protecting groups that are attached to the backbone amide nitrogen of an amino acid.[1][12] This modification physically prevents the formation of interchain hydrogen bonds, which are the primary cause of aggregation.[5][13] These protected amino acids are particularly useful for sequences that are prone to aggregation but lack serine or threonine residues for pseudoproline insertion.[14] Incorporating a Dmb or Hmb-protected residue every six to seven residues can effectively disrupt aggregation.[1][5]
Q5: When is microwave-assisted peptide synthesis a good option for hydrophobic peptides?
Microwave-assisted SPPS is a powerful technique for overcoming aggregation-related issues.[1] The microwave energy disrupts intermolecular hydrogen bonds and increases the kinetic energy of the system.[1] This improves both the coupling and deprotection efficiency, especially for "difficult sequences".[4] It is a highly recommended strategy when you anticipate or encounter aggregation, particularly with long or hydrophobic peptides.[1]
Troubleshooting Guides
Issue 1: Low Crude Peptide Yield and Purity
Symptoms:
-
Low final yield of the desired peptide after cleavage and purification.
-
HPLC analysis of the crude product shows a complex mixture with multiple peaks, indicating a low percentage of the target peptide.[15]
-
Mass spectrometry analysis reveals the presence of deletion sequences (missing one or more amino acids).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Detailed Explanation |
| On-resin Aggregation | 1. Incorporate Aggregation-Disrupting Moieties: Strategically insert pseudoproline dipeptides or Dmb/Hmb-protected amino acids.[1][5][8] | These modified amino acids disrupt the formation of secondary structures that lead to aggregation, thereby improving reaction efficiency.[9][12] |
| 2. Optimize Synthesis Conditions: Use a "magic mixture" of solvents (e.g., DCM/DMF/NMP 1:1:1), elevate the reaction temperature, or employ microwave-assisted synthesis.[4][5] | Altering the solvent environment and increasing kinetic energy can help to break up aggregates and improve reagent accessibility.[1][16] | |
| 3. Change the Solid Support: Switch to a low-loading resin (0.1-0.2 mmol/g) or a PEGylated resin (e.g., TentaGel).[5][17] | Increasing the distance between peptide chains on the resin or using a more polar support can minimize intermolecular interactions.[17] | |
| Incomplete Coupling Reactions | 1. Use a More Efficient Coupling Reagent: Switch to a stronger coupling reagent such as HATU or HCTU, especially for sterically hindered amino acids.[7][18] | Aminium/uronium-based reagents are generally more effective than carbodiimides for difficult couplings.[19] |
| 2. Increase Coupling Time and/or Temperature: Extend the coupling reaction time or perform the coupling at an elevated temperature.[5] | This can help to drive the reaction to completion, especially for slow-coupling residues. | |
| 3. Perform a Double Coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[20] | This can be particularly effective for difficult couplings where a single coupling may not be sufficient for complete reaction. | |
| Incomplete Fmoc Deprotection | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group.[21] | Aggregated peptides can hinder the access of the deprotection reagent to the N-terminus. |
| 2. Add DBU to the Deprotection Solution: In cases of severe aggregation, adding a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can improve deprotection efficiency.[5] | DBU is a more potent base than piperidine and can be more effective in removing the Fmoc group from aggregated sequences. |
Issue 2: Poor Solubility of the Cleaved Peptide
Symptoms:
-
The lyophilized peptide is insoluble or poorly soluble in standard purification solvents like water/acetonitrile mixtures.[1]
-
A precipitate forms upon addition of the cleavage cocktail or during ether precipitation.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Detailed Explanation |
| Inherent Hydrophobicity | 1. Use Alternative Solvents for Purification: Try dissolving the peptide in solvents such as formic acid, acetic acid, or hexafluoroisopropanol (HFIP) before dilution for HPLC.[7] | These more aggressive organic solvents can disrupt the aggregation of hydrophobic peptides in aqueous solutions. |
| 2. Incorporate Solubilizing Tags: Synthesize the peptide with a temporary, cleavable hydrophilic tag (e.g., a poly-arginine tail).[7] | The hydrophilic tag can improve the solubility of the entire peptide during synthesis and purification. The tag is then removed in a subsequent step.[7] | |
| Aggregation Post-Cleavage | 1. Optimize the Precipitation Step: Ensure the use of a large volume of cold diethyl ether for precipitation and perform multiple washes to remove residual cleavage scavengers.[9] | Proper precipitation and washing are crucial for obtaining a clean, easily solubilized crude peptide. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour.[6]
-
Fmoc Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.[6]
-
Washing: Wash the resin extensively with DMF (5-7 times).[6]
-
Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[6]
-
Washing: Wash the resin with DMF (5-7 times).[6]
-
Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Peptide Cleavage and Precipitation
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[6]
-
Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.[9]
-
Drying: Dry the crude peptide pellet under vacuum.[6]
Visualizations
Caption: Standard workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for low yield and purity in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. biotage.com [biotage.com]
- 21. benchchem.com [benchchem.com]
analytical methods for detecting impurities in Fmoc-3,5-difluoro-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in Fmoc-3,5-difluoro-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Impurities in this compound can originate from the synthesis of the underlying amino acid and the subsequent Fmoc protection step. Potential impurities include:
-
Diastereomeric Impurities: The L-enantiomer (Fmoc-3,5-difluoro-L-phenylalanine).
-
Incompletely Protected Amino Acids: Residual 3,5-difluoro-D-phenylalanine.
-
By-products from Fmoc-protection: These can include Fmoc-β-Ala-OH and the dipeptide Fmoc-3,5-difluoro-D-phenylalanyl-3,5-difluoro-D-phenylalanine.[1][2]
-
Residuals from Amino Acid Synthesis: Unreacted starting materials such as 3,5-difluorobenzaldehyde and N-acetylglycine may be present.[3]
-
Residual Solvents: Solvents used during synthesis and purification, like ethanol, methanol, or ethyl acetate, may be present.[3]
-
Acetic Acid: Can be introduced from the use of ethyl acetate during preparation and crystallization and can lead to chain termination in peptide synthesis.[4]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the primary method for quantifying organic impurities.[3][5] Chiral HPLC is necessary to determine the enantiomeric purity.[3][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for unknown peaks observed in the HPLC chromatogram, aiding in impurity identification.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful for structural confirmation and identifying impurities.[3] ¹⁹F NMR is particularly sensitive to fluorinated impurities.[3][8][9][10]
Q3: What is a typical purity specification for Fmoc-amino acids used in peptide synthesis?
A3: For reliable solid-phase peptide synthesis (SPPS), a high purity of the Fmoc-amino acid is crucial. Typical specifications often require:
-
HPLC Purity: ≥99%[4]
-
Enantiomeric Purity: ≥99.8%[4]
-
Specific Impurities: Limits are often set for impurities known to cause issues in peptide synthesis, such as acetate (≤0.02%), free amino acid (≤0.2%), and dipeptides (≤0.1%).[4]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous component of the mobile phase. A pH of around 2.5-3.5 is often effective for amino acids.[3] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[3] | |
| Unidentified Peaks in Chromatogram | Presence of synthetic impurities or degradation products. | Use LC-MS to determine the mass of the unknown peak for identification.[3] Review the synthesis pathway to predict potential impurities.[3] |
| Contamination from solvent or glassware. | Run a blank injection of the solvent to check for contamination.[3] | |
| Inability to Separate D- and L-enantiomers | Use of a standard achiral HPLC column. | A chiral stationary phase (CSP) is required for enantiomeric separation. Columns based on polysaccharide derivatives are often effective for Fmoc-amino acids.[3][6] |
| Baseline Noise or Drift | Contaminated solvents or detector cell. | Use high-purity solvents and prepare fresh mobile phases.[11][12] Flush the detector cell with a strong solvent like methanol or isopropanol.[11][12] |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[12][13] | |
| Retention Time Shifts | Changes in mobile phase composition or column temperature. | Ensure consistent mobile phase preparation and use a column oven for temperature control.[12][14] |
| Column degradation. | Replace the column if it has been used extensively or subjected to harsh conditions.[14] |
NMR Analysis
| Problem | Possible Cause | Suggested Solution |
| Unexpected Signals in ¹H or ¹⁹F NMR Spectrum | Presence of residual starting materials, by-products, or solvents. | Compare the spectrum to known spectra of potential impurities. ¹⁹F NMR is particularly useful for identifying fluorinated impurities.[3] |
| Broad Peaks | Presence of paramagnetic impurities or aggregation of the analyte. | Filter the NMR sample. Ensure the sample is fully dissolved.[3] |
| Difficulty in Quantifying Low-Level Impurities | Low signal-to-noise ratio. | Increase the number of scans. Use a higher-field NMR spectrometer if available.[3] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Analysis
This method is suitable for the general purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3][5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.
-
Detection: UV absorbance at 265 nm and 301 nm (for the Fmoc group).
-
Sample Preparation: Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution should then be filtered through a 0.45 µm syringe filter prior to injection.[5]
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the D- and L-enantiomers of Fmoc-3,5-difluoro-phenylalanine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., CHIRALPAK® series).[6]
-
Mobile Phase: A mixture of hexane/isopropanol or a polar organic mobile phase, depending on the specific chiral column used. Mobile phase additives may be required for optimal separation.[6]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Protocol 3: ¹⁹F NMR for Fluorinated Impurity Detection
This technique is highly sensitive for detecting and identifying fluorinated impurities.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.[3]
-
Acquisition: Acquire a proton-decoupled fluorine spectrum. The two fluorine atoms of this compound will appear as a singlet. Fluorinated impurities will have distinct chemical shifts.[3] An internal standard can be used for quantification.
Data Presentation
Table 1: HPLC Purity Analysis Parameters
| Parameter | Method A: Standard Gradient | Method B: High-Resolution Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm[5] | C18, 4.6 x 250 mm, 5 µm[5] |
| Mobile Phase A | 0.1% TFA in Water[5] | 0.1% TFA in Water[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[5] | 0.1% TFA in Acetonitrile[5] |
| Gradient | 30% to 90% B in 20 min | 40% to 70% B in 25 min[5] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[5] |
| Detection | UV at 265 nm | UV at 265 nm |
Table 2: Common Impurities and their Detection Methods
| Impurity | Recommended Analytical Method |
| Enantiomeric Impurity | Chiral HPLC[3][6] |
| Dipeptide Impurity | RP-HPLC, LC-MS[4] |
| Free Amino Acid | RP-HPLC, GC-MS[4] |
| Fmoc-β-Ala-OH | RP-HPLC, LC-MS[1][2] |
| Residual Solvents | Gas Chromatography (GC) |
| Fluorinated By-products | ¹⁹F NMR[3] |
Visualizations
Caption: Workflow for the analytical testing of this compound.
Caption: Potential sources of impurities in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. realab.ua [realab.ua]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aelabgroup.com [aelabgroup.com]
addressing aspartimide formation in peptides with 3,5-difluoro-D-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aspartimide formation during solid-phase peptide synthesis (SPPS), with a special focus on the potential influence of incorporating 3,5-difluoro-D-phenylalanine in peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in peptide synthesis?
Aspartimide (Asi) formation is a common and troublesome side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the following amino acid attacks the side-chain carbonyl group of the Asp residue.[1][3] This reaction is particularly prevalent under the basic conditions used for Fmoc deprotection (e.g., with piperidine).[3]
The resulting five-membered succinimide ring is problematic for several reasons:
-
Formation of Impurities: The aspartimide intermediate can be hydrolyzed to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[1][3][4]
-
Racemization: The α-carbon of the aspartimide ring is prone to epimerization, leading to the formation of D-aspartyl peptides, which are difficult to separate from the desired L-aspartyl product.[1][3]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of N-terminal piperazine-2,5-diones (diketopiperazines), causing termination of the peptide chain elongation.[5]
-
Difficult Purification: The byproducts, particularly the β-aspartyl and epimerized peptides, often have very similar chromatographic properties to the target peptide, making purification challenging and reducing the overall yield.[6]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The nature of the amino acid residue C-terminal to the aspartic acid (the Asp+1 or Xaa in an Asp-Xaa motif) is the most critical factor.[1][4]
-
Asp-Gly: This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue, allowing the backbone nitrogen to readily attack the Asp side chain.[1][4]
-
Asp-Asn, Asp-Ser, Asp-Ala: These sequences are also highly susceptible to this side reaction.[7][8]
-
Asp-Cys(Acm): This motif has also been shown to result in significant aspartimide formation.[1]
Q3: How can incorporating 3,5-difluoro-D-phenylalanine C-terminal to an Asp residue help in addressing aspartimide formation?
While there is no direct literature extensively documenting the use of 3,5-difluoro-D-phenylalanine specifically for preventing aspartimide formation, we can infer its potential benefits based on established principles of peptide chemistry:
-
Effect of D-Stereochemistry: The rate of aspartimide formation is significantly influenced by the stereochemistry of the Asp+1 residue. Placing a D-amino acid after the Asp residue introduces considerable steric hindrance. This conformational constraint makes it more difficult for the backbone amide nitrogen to achieve the necessary geometry to attack the Asp side-chain carbonyl, thereby slowing down the rate of the cyclization reaction.
-
Steric and Electronic Effects of Fluorination:
-
Steric Bulk: The fluorine atoms on the phenyl ring increase the steric bulk of the side chain of phenylalanine. This added bulk can further contribute to restricting the peptide backbone's flexibility, disfavoring the conformation required for the intramolecular attack.
-
Electronic Effects: Fluorine is the most electronegative element. The two fluorine atoms on the phenyl ring have a strong electron-withdrawing effect.[9] This can influence the nucleophilicity of the adjacent backbone amide nitrogen. While the precise effect on the reaction rate is complex and not documented for this specific case, modification of the electronic environment of the attacking nitrogen could potentially alter its reactivity towards the Asp side chain.
-
Q4: What are the primary strategies to prevent aspartimide formation during Fmoc-SPPS?
Several strategies can be employed to minimize or eliminate aspartimide formation:[1][3][6]
-
Modification of Fmoc Deprotection Conditions:
-
Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine or morpholine can reduce the incidence of this base-catalyzed side reaction.[1][6]
-
Acidic Additives: Adding a weak acid such as 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the piperidine deprotection solution can buffer the basicity and significantly suppress aspartimide formation.
-
-
Use of Sterically Hindered Asp Side-Chain Protecting Groups:
-
Standard protecting groups like tert-butyl (OtBu) offer limited protection in susceptible sequences.[1]
-
Bulkier protecting groups such as 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) provide greater steric hindrance around the side-chain carbonyl, physically blocking the nucleophilic attack from the backbone amide.[5][6]
-
-
Backbone Protection:
-
This is one of the most effective methods to completely prevent aspartimide formation.[6] It involves the temporary protection of the backbone amide nitrogen of the residue following Asp.
-
Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) are used for this purpose.[8] These are typically introduced as dipeptide building blocks (e.g., Fmoc-Xaa-(Dmb)Gly-OH).
-
Troubleshooting Guides
Problem 1: Significant peak broadening and multiple side-products observed in HPLC analysis of a crude peptide containing an Asp-Gly sequence.
| Possible Cause | Troubleshooting Steps |
| High level of aspartimide formation | 1. Confirm the side product: Use mass spectrometry to check for the presence of the target mass, as well as masses corresponding to piperidide adducts. Aspartimide itself and its hydrolysis products (α- and β-peptides) are isomeric with the parent peptide and will have the same mass. 2. Modify Fmoc deprotection: For the remainder of the synthesis or for a re-synthesis, use a modified deprotection cocktail. A recommended starting point is 20% piperidine in DMF containing 0.1 M HOBt.[6] 3. Use a sterically hindered protecting group: Re-synthesize the peptide using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.[5] |
| Aggregation during synthesis | 1. Improve solvation: Switch the synthesis solvent to N-methylpyrrolidone (NMP) or add chaotropic salts.[8] 2. Incorporate backbone protection: If the Asp-Gly sequence is part of a larger, difficult peptide, consider using an Fmoc-Gly-(Dmb)Gly-OH dipeptide building block for the subsequent coupling step. |
Problem 2: The final purified peptide shows two closely eluting peaks with the same mass, and NMR analysis is ambiguous.
| Possible Cause | Troubleshooting Steps |
| Presence of α- and β-aspartyl isomers | 1. Enzymatic Digestion: Digest the peptide with an endopeptidase that has specificity for the peptide bond C-terminal to the Asp residue. The β-aspartyl linkage is generally resistant to cleavage by such enzymes. Analysis of the digest by LC-MS can confirm the presence of the β-isomer. 2. Re-synthesis with optimized conditions: The most reliable solution is to re-synthesize the peptide using a method that eliminates aspartimide formation. The use of backbone protection (e.g., with a Dmb dipeptide) is the most robust strategy to ensure a single, pure product.[6] |
| Racemization at the Asp residue | 1. Chiral Amino Acid Analysis: Hydrolyze the peptide and analyze the amino acid composition using a chiral column to determine the D/L ratio of the aspartic acid. 2. Preventive re-synthesis: Re-synthesize using conditions that minimize base contact time or employ backbone protection, which also prevents racemization via the aspartimide intermediate. |
Data Presentation: Comparison of Aspartimide Prevention Strategies
The following tables summarize quantitative data on the effectiveness of various strategies in reducing aspartimide formation in model peptides.
Table 1: Effect of Fmoc Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Model Peptide Sequence | Aspartimide Formation (%) | Reference |
| 20% Piperidine/DMF | None | VKDGYI | ~70% (at 45°C) | [1] |
| 50% Morpholine/DMF | None | VKDGYI | 4.3% (at 45°C) | [1] |
| 20% Piperidine/DMF | 0.1 M HOBt | - | Significant Reduction | [6] |
| 20% Piperidine/DMF | 0.1 M Formic Acid | - | Significant Reduction | [7] |
Table 2: Effect of Asp Side-Chain Protecting Groups on Aspartimide Formation
| Asp Protecting Group | Model Peptide Sequence | Aspartimide Formation (%) | Reference |
| OtBu | (Gly²)-GLP-2 | ~25% higher than OBno | |
| OMpe | Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH₂ | Lower than OtBu | [5] |
| OBno | VKDGYI | <1% | |
| OBno | (Gly²)-GLP-2 | Negligible |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with HOBt Additive
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: Drain the DMF from the swollen resin and add the deprotection solution.
-
Reaction: Gently agitate the resin for 2 x 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute). The resin is now ready for the next coupling step.
Protocol 2: Coupling of a Dmb-Protected Dipeptide
-
Standard Deprotection: Perform Fmoc deprotection on the N-terminal amino acid of the growing peptide chain on the resin.
-
Activation of Dipeptide: In a separate vessel, dissolve 2 equivalents of the Fmoc-Xaa-(Dmb)Gly-OH dipeptide and 1.95 equivalents of an appropriate coupling reagent (e.g., HATU) in DMF.
-
Pre-activation: Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours. Due to the steric bulk of the Dmb group, a longer coupling time or the use of microwave energy may be necessary to ensure the reaction goes to completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Visualizations
Mechanism of Aspartimide Formation and Subsequent Reactions
Caption: Base-catalyzed formation of an aspartimide intermediate and its subsequent side reactions.
General Workflow for Fmoc-SPPS Highlighting Aspartimide Risk
Caption: Standard Fmoc-SPPS cycle, indicating the high-risk deprotection step for aspartimide formation.
Decision Flowchart for Selecting an Aspartimide Prevention Strategy
Caption: A decision guide for choosing an appropriate strategy to mitigate aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Fmoc-3,5-difluoro-D-phenylalanine Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids (UAAs) into synthetic peptides is a critical step in creating novel therapeutics and research tools. The unique properties of UAAs like Fmoc-3,5-difluoro-D-phenylalanine, which can enhance metabolic stability and modulate binding affinities, necessitate rigorous analytical validation.[1] This guide provides an objective comparison of mass spectrometry with other analytical techniques for confirming the incorporation of this specific fluorinated amino acid.
Mass Spectrometry: The Gold Standard for UAA Incorporation Validation
Mass spectrometry (MS) has emerged as the premier technique for the characterization of synthetic peptides, offering high sensitivity and the ability to provide detailed structural information.[2][3] When validating the incorporation of this compound, MS can unequivocally confirm the presence of the UAA and its precise location within the peptide sequence.
Quantitative Data Presentation
High-resolution mass spectrometry (HRMS) is crucial for accurately determining the molecular weight of the synthesized peptide. The expected mass difference upon successful incorporation of 3,5-difluoro-D-phenylalanine in place of a standard phenylalanine residue is a key indicator.
| Parameter | Expected Value | Observed Value (Hypothetical) | Mass Accuracy (ppm) |
| Monoisotopic Mass (Peptide) | 1500.75 Da | 1500.73 Da | -13.3 |
| Monoisotopic Mass (+Dfp, -Phe) | 1536.72 Da | 1536.70 Da | -13.0 |
Note: Dfp refers to 3,5-difluoro-D-phenylalanine. The data presented is hypothetical to illustrate the expected precision of high-resolution mass spectrometry.
Tandem mass spectrometry (MS/MS) is employed to sequence the peptide and pinpoint the location of the unnatural amino acid. By fragmenting the peptide and analyzing the resulting product ions, researchers can confirm that the mass modification corresponds to the intended residue.
| Method | Incorporation Efficiency (%) | Throughput | Key Advantage |
| LC-MS/MS | >95% (typically) | High | Provides sequence confirmation and localization of the UAA. |
| NMR Spectroscopy | N/A | Low | Offers detailed 3D structural information in solution.[4] |
| Edman Degradation | Semi-quantitative | Low | Provides N-terminal sequence information.[4] |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other techniques can provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the incorporation of fluorinated amino acids and provide detailed insights into the three-dimensional structure and conformational dynamics of the peptide in solution.[4] However, it is a low-throughput technique that requires significantly larger sample amounts compared to mass spectrometry.
Edman Degradation: This classical protein sequencing method can be used to verify the N-terminal sequence of a peptide.[4] It is a low-throughput method and may have limitations with modified amino acids, as the chemical conditions can sometimes lead to their degradation.
Experimental Protocols
Fmoc-Solid Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound is typically achieved through standard Fmoc-based solid-phase peptide synthesis.
LC-MS/MS Analysis Protocol
1. Sample Preparation:
-
Cleave the synthesized peptide from the solid-phase resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid, 2.5% Triisopropylsilane, 2.5% Water).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 mg/mL.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS2 Acquisition: Data-Dependent Acquisition (DDA) of the top 3-5 most intense precursor ions.
-
Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 25-35%.
4. Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the peptide by matching the MS/MS spectra to the theoretical fragmentation pattern.
-
Confirm the incorporation of 3,5-difluoro-D-phenylalanine by the characteristic mass shift in both the precursor ion and the relevant fragment ions.
Conclusion
Mass spectrometry, particularly LC-MS/MS, stands as the most robust and informative method for validating the incorporation of this compound into synthetic peptides. Its high sensitivity, accuracy, and ability to provide sequence-level information make it an indispensable tool for quality control in peptide synthesis. While techniques like NMR and Edman degradation can offer supplementary data, mass spectrometry provides the most comprehensive and definitive evidence of successful incorporation.
References
A Researcher's Guide: Confirming Fluorinated Amino Acid Incorporation in Peptides with 19F NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise incorporation of fluorinated amino acids into peptides is a critical step in designing novel therapeutics and research tools. This guide provides an objective comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for confirming the presence of these unique residues. Supported by experimental data, this document details the methodologies, presents quantitative comparisons, and offers visual workflows to aid in selecting the optimal analytical strategy.
The unique properties of the fluorine-19 (¹⁹F) nucleus make ¹⁹F NMR an exceptionally sensitive and specific method for detecting and quantifying the incorporation of fluorinated amino acids. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F provides a strong NMR signal with a wide chemical shift range, making it highly sensitive to the local electronic environment. This sensitivity allows for the direct and unambiguous observation of fluorinated amino acid incorporation.
Comparative Analysis of Analytical Techniques
While ¹⁹F NMR is a powerful tool, other techniques such as mass spectrometry are also employed to validate the incorporation of fluorinated amino acids. Each method offers distinct advantages and limitations.
| Feature | 19F NMR Spectroscopy | Mass Spectrometry (e.g., LC-MS/MS) |
| Principle | Direct detection of the ¹⁹F nucleus. | Measures the mass-to-charge ratio of the peptide. |
| Information Provided | - Direct, unambiguous confirmation of fluorine presence.- Quantitative assessment of incorporation.- Information on the local chemical environment and peptide conformation. | - Confirms the overall mass of the peptide, indicating incorporation.- Can provide sequence information and locate the modification via fragmentation (MS/MS). |
| Quantification | Highly quantitative. The integral of the ¹⁹F signal is directly proportional to the number of fluorine nuclei. | Can be quantitative, but often requires isotopically labeled internal standards for high accuracy. |
| Sensitivity (LOD/LOQ) | Generally in the micromolar (µM) range. Can be improved with higher field magnets and cryoprobes. | Typically offers higher sensitivity, often in the nanomolar (nM) to picomolar (pM) range. |
| Sample Preparation | Relatively simple, non-destructive. | Can be more complex, may require derivatization for certain amino acids, and is destructive. |
| Throughput | Lower throughput, with acquisition times ranging from minutes to hours per sample. | Higher throughput, especially with modern autosamplers. |
| Structural Information | Provides insights into the local chemical environment and conformational changes. | Primarily provides information on mass and sequence. |
| Cost | High initial instrument cost, lower running costs. | Lower initial instrument cost for basic systems, but can be high for high-resolution instruments. Running costs can be significant. |
Experimental Data: A Head-to-Head Look
A study on the analysis of per- and polyfluoroalkyl substances (PFAS) found that targeted LC-MS/MS detected a median of only 11.4% of the total organofluorine measured by 19F-NMR, highlighting the comprehensive quantitative power of 19F NMR for a broad range of fluorinated compounds.[1] For general amino acid analysis, LC-MS/MS methods have demonstrated LODs in the range of 0.001-0.1 µM.[2] In contrast, quantitative 19F NMR typically has LODs in the low micromolar range. For instance, a study on fluorinated amino acids reported detection in the 0.2 mM range.[3]
It is important to note that the sensitivity of both techniques is highly dependent on the specific fluorinated amino acid, the peptide sequence, the sample matrix, and the instrumentation used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful confirmation of fluorinated amino acid incorporation.
19F NMR Spectroscopy Protocol
Sample Preparation:
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as confirmed by a technique like HPLC.
-
Solvent: Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0).
-
D₂O: Add 5-10% (v/v) deuterium oxide (D₂O) for the NMR spectrometer's field-frequency lock.
-
Concentration: Prepare the sample at a concentration of 0.1-1 mM. Higher concentrations will improve the signal-to-noise ratio.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., trifluoroacetic acid, TFA) with a distinct chemical shift from the peptide signal.
Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A simple one-pulse experiment is usually sufficient.
-
Acquisition Parameters:
-
Spectral Width: 50-100 ppm, centered around the expected chemical shift of the fluorinated amino acid.
-
Acquisition Time: 0.5-1.0 seconds.
-
Relaxation Delay: 1-5 seconds (should be at least 5 times the T1 of the fluorine nucleus of interest).
-
Number of Scans: 128 to 4096, depending on the sample concentration.
-
Data Processing:
-
Apply a line-broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to an appropriate standard (e.g., external CFCl₃ at 0 ppm or an internal standard).
-
Integrate the signal of the fluorinated amino acid and the internal standard for quantification.
LC-MS/MS Protocol for Amino Acid Analysis
Sample Preparation (Acid Hydrolysis):
-
Hydrolysis: Place a known amount of the peptide in a hydrolysis tube with 6 M HCl.
-
Vacuum Sealing: Seal the tube under vacuum.
-
Heating: Heat at 110 °C for 24 hours.
-
Drying: Remove the HCl by evaporation under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried amino acid mixture in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography:
-
Column: Use a column suitable for amino acid analysis (e.g., a C18 reversed-phase column).
-
Mobile Phases: Typically a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for the fluorinated amino acid of interest and an isotopically labeled internal standard.
-
Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate the workflow for confirming fluorinated amino acid incorporation.
Caption: Experimental workflow for confirming fluorinated amino acid incorporation.
Conclusion
Both 19F NMR spectroscopy and mass spectrometry are powerful techniques for confirming the presence of fluorinated amino acids in peptides. 19F NMR offers the distinct advantage of being a direct, non-destructive, and highly quantitative method that also provides valuable information about the local chemical environment of the fluorine label. While mass spectrometry generally provides higher sensitivity, its quantification often requires the use of expensive isotopically labeled standards.
The choice of technique will ultimately depend on the specific requirements of the research, including the need for quantitative data, structural information, sample availability, and instrument access. For unambiguous confirmation and accurate quantification, 19F NMR is an unparalleled tool. For high-throughput screening or when only confirmation of mass is required, mass spectrometry may be the more practical choice. A comprehensive approach utilizing both techniques can provide the most complete picture of the successful incorporation of fluorinated amino acids into peptides.
References
- 1. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of Fmoc-3,5-difluoro-D-phenylalanine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-Fmoc-3,5-difluoro-D-phenylalanine is a critical step in peptide synthesis and pharmaceutical manufacturing. Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for this purpose, offering high precision and sensitivity.[1] This guide provides an objective comparison of various chiral HPLC methods applicable to the enantiomeric separation of Fmoc-3,5-difluoro-D-phenylalanine, supported by experimental data from analogous Fmoc-amino acids to aid in method selection and development.
The separation of enantiomers is most commonly achieved through the use of Chiral Stationary Phases (CSPs) in HPLC.[2] A variety of CSPs are commercially available, with polysaccharide-based, macrocyclic glycopeptide-based, and Cinchona alkaloid-based columns being among the most successful for the resolution of Fmoc-amino acids.[2][3] The choice of CSP, coupled with the optimization of the mobile phase, is paramount for achieving baseline separation of the D- and L-enantiomers.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method. The following tables summarize the performance of different CSPs for the analysis of Fmoc-amino acids, providing a strong basis for the analysis of this compound. The data is compiled from studies on structurally similar compounds, offering predictive insights.
Table 1: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as cellulose and amylose derivatives, are widely used for their broad enantioselectivity.[1][4] They often provide excellent resolution for a variety of Fmoc-amino acids under reversed-phase conditions.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Analytes Resolved | Selectivity (α) | Resolution (Rs) | Reference |
| Lux 5 µm Cellulose-1 | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) (60:40) | 1.0 | UV @ 220 nm | 19 common Fmoc-amino acids | >1.2 for most | >1.5 for most | [1] |
| Lux 5 µm Cellulose-2 | Acetonitrile / 0.1% TFA or 0.1% Formic Acid | 1.0 | UV @ 220 nm | 18 of 19 common Fmoc-amino acids | High | >1.5 for 15 | [1] |
| CHIRALPAK IA | Varied (e.g., Hexane/Ethanol) | 1.0 | UV | Natural and unnatural Fmoc-amino acids | 1.64 - 2.67 (for Phe derivatives) | 7.41 - 8.62 (for Phe derivatives) | [4] |
| CHIRALPAK IC | Varied (e.g., Hexane/Ethanol) | 1.0 | UV | Natural and unnatural Fmoc-amino acids | 1.18 - 2.88 | 2.2 - 12.5 | [4] |
Table 2: Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide antibiotics, like teicoplanin and vancomycin, offer unique chiral recognition mechanisms and are particularly effective for amino acid derivatives.[3]
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Analytes Resolved | Selectivity (α) | Resolution (Rs) | Reference |
| CHIROBIOTIC T (Teicoplanin) | Methanol / Acetonitrile / Acetic Acid / Triethylamine | 1.0 | UV | Broad range of Fmoc-amino acids | Can be >5 | Baseline for most | [3] |
| CHIROBIOTIC R (Ristocetin A) | Methanol / Acetonitrile / Acetic Acid / Triethylamine | 1.0 | UV | Broad range of Fmoc-amino acids | High | Baseline for most | [3] |
Table 3: Cinchona Alkaloid-Based CSPs
Quinine and quinidine-based CSPs can function as weak anion exchangers and are highly effective for the separation of acidic compounds like Fmoc-amino acids.[5]
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Analytes Resolved | Selectivity (α) | Resolution (Rs) | Reference |
| QN-AX™ (Quinine-based) | Methanol / Acetic Acid / Triethylamine | 0.6 | UV @ 262 nm | 19 Fmoc-amino acids | 1.05 - 2.06 | >5 for most | [5] |
| ZWIX(+)™ | Water / Methanol (1:99 v/v) + 30 mM TEA + 60 mM FA | Not specified | UV | 19 Fmoc-amino acids (except Pro) | High | High | [5][6] |
Experimental Workflow for Chiral HPLC Analysis
The process of developing and running a chiral HPLC method follows a logical sequence, from sample preparation to data analysis. This workflow ensures that the method is robust, reproducible, and suitable for its intended purpose.
Detailed Experimental Protocols
The following are representative experimental protocols for the chiral analysis of Fmoc-amino acids, which can be adapted for this compound.
Protocol 1: Polysaccharide-Based CSP (Adapted from Phenomenex Lux Series)[1]
-
Column: Lux 5 µm Cellulose-1 or Cellulose-2 (250 x 4.6 mm)
-
Mobile Phase: A mixture of Acetonitrile and an aqueous solution of 0.1% Trifluoroacetic Acid (TFA). A typical starting gradient is 60:40 (Acetonitrile:0.1% TFA). The ratio can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Temperature: Ambient
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard of Fmoc-3,5-difluoro-DL-phenylalanine in the same manner.
Protocol 2: Macrocyclic Glycopeptide-Based CSP (Adapted from CHIROBIOTIC T/R)[3]
-
Column: CHIROBIOTIC T or CHIROBIOTIC R (250 x 4.6 mm)
-
Mobile Phase: Reversed-phase mode is generally preferred. A typical mobile phase consists of a mixture of methanol, acetonitrile, and a buffer such as ammonium trifluoroacetate or ammonium acetate. The exact composition should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 25 °C
-
Detection: UV at 254 nm or 265 nm
-
Sample Preparation: Dissolve the sample and racemic standard in the mobile phase.
Protocol 3: Cinchona Alkaloid-Based CSP (Adapted from QN-AX™)[6]
-
Column: QN-AX™ (150 x 4.6 mm)
-
Mobile Phase: A polar ionic mode mobile phase, for instance, a mixture of methanol with additives like 50 mM acetic acid and 25 mM triethylamine.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Temperature: 25 °C
-
Detection: UV at 262 nm
-
Sample Preparation: Dissolve the sample and racemic standard in the mobile phase.
Alternative Analytical Techniques
While chiral HPLC is the predominant method, other techniques can also be employed for determining enantiomeric purity.
-
Supercritical Fluid Chromatography (SFC): SFC, particularly when coupled with chiral stationary phases, can offer faster separations and reduced solvent consumption compared to HPLC.[5] The principles of CSP selection are similar to HPLC.
-
Gas Chromatography (GC): For volatile derivatives of amino acids, chiral GC columns can provide excellent resolution. This would require derivatization of the Fmoc-amino acid.
-
Mass Spectrometry (MS): While not a separative technique on its own, MS can be used to determine enantiomeric excess through methods like the kinetic method, often involving a chiral selector in the gas phase.[7]
Conclusion
References
- 1. phenomenex.com [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
comparing biological activity of peptides with and without 3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. Among these, 3,5-difluoro-D-phenylalanine (Dfp) has emerged as a valuable tool for modulating the biological and pharmacokinetic properties of peptides. This guide provides an objective comparison of the biological activity of peptides containing Dfp against their non-fluorinated counterparts, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Enhanced Biological Activity and Receptor Selectivity
The introduction of the electron-rich 3,5-difluorophenyl group can significantly influence peptide conformation and interaction with biological targets. This modification can lead to enhanced binding affinity, improved receptor selectivity, and increased metabolic stability.
Case Study: Somatostatin Analogs
Somatostatin is a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5).[1] Its therapeutic potential is limited by a short plasma half-life of 2-3 minutes.[1] A study on somatostatin analogs, where native L-phenylalanine residues at positions 6, 7, and 11 were replaced with L-3-(3',5'-difluorophenyl)-alanine (Dfp) in conjunction with a D-Trp at position 8, revealed significant effects on receptor binding affinity and selectivity.[1]
Table 1: Comparative Receptor Binding Affinity (Ki, nM) of Somatostatin Analogs [1]
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin (SRIF) | 1.1 ± 0.1 | 0.56 ± 0.05 | 2.1 ± 0.2 | 3.1 ± 0.3 | 1.4 ± 0.1 |
| Octreotide | >1000 | 0.8 ± 0.1 | 180 ± 20 | >1000 | 15 ± 2 |
| [D-Trp⁸, L-Dfp⁶]-SRIF | 150 ± 20 | 2.5 ± 0.3 | 250 ± 30 | >1000 | 180 ± 20 |
| [D-Trp⁸, L-Dfp⁷]-SRIF | 25 ± 3 | 1.2 ± 0.1 | 1.5 ± 0.2 | 150 ± 20 | 25 ± 3 |
| [D-Trp⁸, L-Dfp¹¹]-SRIF | >1000 | 0.56 ± 0.06 | >1000 | >1000 | >1000 |
Data presented as mean ± SEM.
Notably, the analog with Dfp at position 11, [D-Trp⁸, L-Dfp¹¹]-SRIF, exhibited a remarkable increase in selectivity for the SSTR2 receptor, with a binding affinity comparable to that of native somatostatin and higher than the commercially available analog, Octreotide.[1] This highlights the potential of Dfp substitution to fine-tune receptor interactions.
Increased Metabolic Stability
A significant advantage of incorporating fluorinated amino acids like Dfp into peptides is the enhanced resistance to proteolytic degradation.[2] The presence of fluorine atoms can alter the electronic properties and conformation of the peptide backbone, which may impede recognition and cleavage by proteolytic enzymes.[2] While specific half-life data for peptides containing 3,5-difluoro-D-phenylalanine is not extensively available, the general principle of increased enzymatic stability for fluorinated peptides is well-established.[3]
Table 2: Qualitative Comparison of Enzymatic Stability
| Peptide Type | Expected Proteolytic Stability | Rationale |
| Native Peptide (with L-phenylalanine) | Low | Susceptible to cleavage by various proteases. |
| Dfp-containing Peptide | High | The difluorinated phenyl ring can sterically hinder the approach of proteases to the peptide backbone, and the D-configuration of the amino acid provides intrinsic resistance to degradation by L-amino acid specific proteases.[4] |
Experimental Protocols
Receptor Binding Affinity Assay (Competition Assay)
This protocol outlines a method to determine the binding affinity of a test peptide to its target receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., SSTR2)
-
Radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14)
-
Test peptides (non-fluorinated and Dfp-containing)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of cell membranes with a constant concentration of the radiolabeled ligand and varying concentrations of the test peptides.
-
Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 30°C).
-
Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀).
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Proteolytic Stability Assay
This protocol describes a method to assess the stability of peptides in the presence of proteolytic enzymes or in biological matrices like plasma.
Materials:
-
Test peptides (non-fluorinated and Dfp-containing)
-
Proteolytic enzyme (e.g., trypsin, chymotrypsin) or human plasma
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Incubate the test peptides at a known concentration with the proteolytic enzyme or plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the enzymatic reaction by adding a quenching solution to each aliquot.
-
Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the peptide remaining over time and determine its half-life (t₁/₂).
Signaling Pathways and Experimental Workflows
The biological effects of peptides are mediated through intricate signaling cascades. Somatostatin and its analogs, for instance, exert their effects through G-protein coupled receptors (GPCRs).
Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.
The workflow for comparing the biological activity of peptides with and without 3,5-difluoro-D-phenylalanine involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for comparing peptide bioactivity.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Circular Dichroism Analysis of Peptides Containing Fmoc-3,5-difluoro-D-phenylalanine
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to predicting their biological activity, stability, and therapeutic potential. The incorporation of non-canonical amino acids, such as 3,5-difluoro-D-phenylalanine, is a strategic approach to modulate peptide conformation and function.[1][2] This guide provides a comparative analysis of how the introduction of this specific fluorinated, D-chiral amino acid impacts peptide secondary structure, with a focus on analysis using circular dichroism (CD) spectroscopy.
Circular dichroism is a rapid and invaluable spectroscopic technique for assessing the secondary structure of peptides and proteins in solution.[3] It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing characteristic spectra for different structural motifs like α-helices, β-sheets, and random coils.[3] The introduction of Fmoc-3,5-difluoro-D-phenylalanine into a peptide sequence introduces two significant modifications: a reversal of stereochemistry at the α-carbon (D-configuration) and the addition of two electron-withdrawing fluorine atoms to the phenyl ring. These changes can profoundly alter the peptide's conformational landscape.[2][3]
Comparative Analysis of Conformational Impact
The conformational outcome of incorporating this compound is best understood by comparing it to peptides with related, singular modifications. The D-amino acid is known to disrupt secondary structures typically formed by L-amino acids, while fluorination can alter hydrophobicity and helical propensities.[3][4] The combined effect often leads to a unique conformation distinct from the parent peptide or single-modification analogues.
Table 1: Expected Qualitative Impact of Amino Acid Substitutions on Peptide Secondary Structure as Determined by CD Spectroscopy
| Peptide Analogue | Key Modification(s) | Expected Impact on Secondary Structure | Anticipated Changes in CD Spectrum |
| Parent L-Peptide | Reference (e.g., L-Phenylalanine) | Native conformation (α-helix, β-sheet, or random coil). | A characteristic spectrum for the native conformation. |
| L-Peptide with L-3,5-difluorophenylalanine | Fluorination | Modulation of helicity or sheet propensity due to altered steric and electronic properties of the aromatic ring.[3] | Subtle shifts in peak positions and/or changes in molar ellipticity values compared to the parent peptide. |
| L-Peptide with D-Phenylalanine | Chirality Inversion | Disruption of established L-amino acid-based secondary structures; potential for inducing turn-like structures.[3] | Significant changes from the parent spectrum, often indicating a less ordered or a completely different type of ordered structure.[3] |
| L-Peptide with D-3,5-difluorophenylalanine | Chirality Inversion & Fluorination | Combined effects of steric hindrance from the D-amino acid and the unique electronic properties of the difluorinated ring, leading to a unique, constrained conformation.[3] | A distinct spectrum that differs significantly from the parent peptide and both single-modification analogues. |
Note: The data in this table are qualitative and for illustrative purposes. Actual results will depend on the specific peptide sequence and its environment.
Experimental Protocols
To empirically determine the conformational effects of incorporating this compound, a systematic CD spectroscopy study should be conducted.
Peptide Synthesis and Purification
-
Synthesis: Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy.[1][3] The desired amino acids, including this compound, are sequentially coupled to a growing peptide chain on a solid resin support.
-
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide must be purified to >95% purity, as impurities can significantly affect CD spectra. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purification.[3]
-
Characterization: The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical HPLC.
Sample Preparation for CD Spectroscopy
-
Buffer Selection: Choose a buffer that is transparent in the far-UV region (190-260 nm). A 10 mM sodium phosphate buffer (pH 7.4) is a common choice.[3] Buffers containing high concentrations of chloride ions should be avoided due to their high absorbance in the far-UV.[1]
-
Peptide Concentration: Accurately determine the peptide concentration. Dissolve the purified, lyophilized peptide in the chosen buffer to a final concentration suitable for CD measurements, typically in the range of 0.1-0.2 mg/mL.[3][5]
-
Sample Integrity: Ensure the sample is free of aggregates, which can cause light scattering and distort the CD spectrum. This can be achieved by centrifugation or filtration of the sample immediately before measurement.[1]
CD Spectroscopy Data Acquisition
-
Instrumentation: Use a calibrated CD spectropolarimeter equipped with a Peltier temperature controller.
-
Cuvette: Use a quartz cuvette with a short pathlength, typically 0.1 cm or 1 mm.[3][5]
-
Acquisition Parameters:
-
Baseline Correction: Record a spectrum of the buffer alone in the same cuvette and under the identical conditions. This baseline spectrum must be subtracted from each peptide spectrum.[1][3]
Data Analysis
-
Data Conversion: Convert the raw CD data, measured in millidegrees (mdeg), to Mean Residue Ellipticity ([θ]), which normalizes for concentration, pathlength, and the number of amino acid residues. The formula is: [θ] = (mdeg * MRW) / (10 * l * c) where MRW is the mean residue weight (molecular weight / number of residues), l is the pathlength in cm, and c is the concentration in g/mL.
-
Secondary Structure Estimation: Use deconvolution software (e.g., BeStSel, K2D2) to analyze the CD spectrum and estimate the percentage of α-helix, β-sheet, turns, and random coil structures.[1][5] This allows for a quantitative comparison between the different peptide analogues.
Visualizing Workflows and Relationships
Caption: Experimental workflow for the comparative CD analysis of peptides.
Caption: Logical relationship between peptide modifications and their conformational impact.
References
A Comparative Guide to Proteolytic Stability Assays for Peptides with Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated amino acids into peptide therapeutics is a promising strategy to enhance their in vivo stability by reducing susceptibility to proteolytic degradation. This guide provides an objective comparison of common proteolytic stability assays, supported by experimental data, to aid in the rational design and evaluation of fluorinated peptide drug candidates.
Comparative Performance of Fluorinated vs. Non-Fluorinated Peptides
The incorporation of fluorinated amino acids can significantly increase the half-life of peptides in the presence of proteases. The degree of stabilization is dependent on the specific amino acid, the extent and position of fluorination, and the protease . Below is a summary of quantitative data from various studies.
| Fluorinated Amino Acid | Peptide Sequence/Model | Protease(s) | Half-life (t½) of Fluorinated Peptide | Half-life (t½) of Non-fluorinated Peptide | Fold Increase in Stability |
| Hexafluoroleucine (Hfl) | GLP-1 Analogue | DPP IV | > 24 hours[1][2] | < 2 minutes[3] | > 720 |
| Hexafluoroleucine (Hfl) | Buforin II analogue | Trypsin | ~1.5 - 2 fold increase compared to native[4][5][6] | Varies with sequence | 1.5 - 2 |
| Monofluoroethylglycine (MfeGly) | (MfeGly-Lys)8 | Elastase, Bromelain, Trypsin, Proteinase K | Degradation observed, but slower than non-fluorinated counterparts[7] | Varies with enzyme | Varies |
| Difluoroethylglycine (DfeGly) | (DfeGly-Lys)8 | Elastase, Bromelain, Trypsin, Proteinase K | More stable than MfeGly analogue[7] | Varies with enzyme | Varies |
| Trifluoroethylglycine (TfeGly) | (TfeGly-Lys)8 | Elastase, Bromelain, Trypsin, Proteinase K | Most stable among the fluoroethylglycine analogues[7] | Varies with enzyme | Varies |
| (2S,4S)-5,5,5-Trifluoroisoleucine | Model Peptide | α-Chymotrypsin, Pepsin, Proteinase K, Elastase | Significant stabilization observed in 13 out of 24 peptides studied[8] | Varies with sequence and enzyme | Varies |
| Various fluorinated amino acids | Model Peptides | Human Blood Plasma (Elastase) | Increased stability observed for several fluorinated analogues[9][10][11] | Varies with sequence | Varies |
Note: Direct comparison between studies should be approached with caution due to variations in peptide sequences, assay conditions, and the specific proteases used.
Experimental Protocols
Below are detailed methodologies for common proteolytic stability assays.
Protocol 1: General Peptide Stability Assay in Human Serum or Plasma
This protocol provides a framework for assessing the proteolytic stability of a peptide in a biologically relevant matrix.
1. Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in an appropriate solvent like DMSO or water).
-
Human or animal serum/plasma (commercially available or freshly prepared).
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)).
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.
-
Low-binding microcentrifuge tubes.
2. Procedure:
-
Preparation:
-
Thaw serum/plasma on ice.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.
-
-
Reaction Setup:
-
In a microcentrifuge tube, mix the serum/plasma with the incubation buffer. A common ratio is 1:1 (v/v).
-
Pre-warm the mixture to 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add the test peptide to the serum/plasma mixture to a final concentration (e.g., 10-100 µM).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing an equal volume of ice-cold quenching solution to stop the enzymatic degradation.
-
Vortex briefly and incubate on ice for at least 10 minutes to allow for protein precipitation.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by Reverse-Phase HPLC (RP-HPLC).
-
The percentage of intact peptide remaining at each time point is determined by integrating the peak area corresponding to the intact peptide and comparing it to the peak area at time zero.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.
-
Protocol 2: Stability Assay with Isolated Proteases
This protocol is used to assess the stability of a peptide against a specific protease.
1. Materials:
-
Test peptide stock solution.
-
Specific protease (e.g., trypsin, chymotrypsin, elastase) of known activity.
-
Assay buffer specific to the protease (e.g., for trypsin: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).
-
Quenching solution.
-
HPLC system.
2. Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the test peptide at a final concentration (e.g., 100 µM).
-
Pre-warm the mixture to the optimal temperature for the protease (usually 37°C).
-
-
Initiate Reaction:
-
Add the protease to the reaction mixture to a final concentration that gives a reasonable degradation rate (this may require optimization).
-
-
Time-Point Sampling and Quenching:
-
Follow the same procedure as in Protocol 1 for time-point sampling and quenching the reaction.
-
-
Analysis and Data Analysis:
-
Analyze the samples by RP-HPLC and calculate the half-life as described in Protocol 1.
-
Mandatory Visualizations
Experimental Workflow for Proteolytic Stability Assay
Caption: Workflow for a typical in vitro proteolytic stability assay.
Mechanism of Enhanced Proteolytic Stability by Fluorination
Caption: How fluorination enhances proteolytic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
comparative study of Fmoc-3,5-difluoro-D-phenylalanine and other phenylalanine analogs
A Comparative Guide to Fmoc-3,5-difluoro-D-phenylalanine and Other Phenylalanine Analogs in Peptide Research
For researchers, scientists, and professionals in drug development, the strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern therapeutic design. The use of fluorinated phenylalanine analogs, such as this compound, offers a powerful tool to modulate the physicochemical properties, metabolic stability, and biological activity of peptides. This guide provides a comparative analysis of this compound and other relevant phenylalanine analogs, supported by inferred performance characteristics and detailed experimental protocols.
Introduction to Fluorinated Phenylalanine Analogs
The introduction of fluorine into the phenylalanine side chain can significantly alter its properties. Fluorine's high electronegativity can modulate the acidity, basicity, hydrophobicity, and conformation of the amino acid, which in turn influences the overall characteristics of the peptide it is incorporated into.[1] The use of the D-enantiomer of these amino acids can further enhance proteolytic stability, as proteases typically recognize L-amino acids.
Physicochemical Properties of Phenylalanine Analogs
The choice of a specific phenylalanine analog for peptide synthesis is often guided by its unique physicochemical properties. The following table summarizes key properties of this compound and other commonly used Fmoc-D-phenylalanine analogs.
| Parameter | Fmoc-D-phenylalanine | Fmoc-4-fluoro-D-phenylalanine | This compound |
| Molecular Formula | C₂₄H₂₁NO₄ | C₂₄H₂₀FNO₄ | C₂₄H₁₉F₂NO₄[2][3] |
| Molecular Weight | 387.43 g/mol | 405.42 g/mol | 423.4 g/mol [2][3] |
| Appearance | White solid[4] | White to off-white powder | Off-white crystalline powder[2] |
| Purity (by HPLC) | ≥99.0% | ≥98.0% | ≥ 99%[2] |
| Melting Point | ~182 °C | Not specified | 150 - 155 °C[2] |
| Key Structural Feature | Unsubstituted phenyl ring | Monofluorinated phenyl ring | Difluorinated phenyl ring |
Inferred Performance in Peptide Synthesis and Biological Activity
| Performance Metric | Fmoc-D-phenylalanine | Fmoc-4-fluoro-D-phenylalanine | This compound |
| Coupling Efficiency in SPPS | High | High (generally comparable to non-fluorinated)[5] | Potentially slightly lower due to increased steric hindrance |
| Metabolic Stability | Moderate | Enhanced due to the strong C-F bond | Likely further enhanced due to difluorination |
| Binding Affinity | Baseline | Can be enhanced through favorable electrostatic interactions[6] | Potentially further enhanced or altered specificity due to modified electronics |
| Conformational Impact | Standard | Can influence peptide conformation and binding | Likely to have a more pronounced effect on conformation |
Experimental Protocols
The following are detailed methodologies for the synthesis of peptides incorporating these analogs and for their subsequent comparative evaluation.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating a phenylalanine analog using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including the phenylalanine analog of choice)
-
Coupling agents: HBTU/HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF. Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and allow the reaction to proceed for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Enzymatic Stability Assay
This protocol provides a method to compare the stability of peptides containing different phenylalanine analogs against proteolytic degradation.
Materials:
-
Purified peptides
-
Proteolytic enzyme (e.g., α-chymotrypsin, human plasma)
-
Assay buffer (e.g., PBS)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of each peptide analog in the assay buffer.
-
Enzyme Solution Preparation: Prepare a stock solution of the enzyme in the assay buffer.
-
Reaction Initiation: In a temperature-controlled environment (e.g., 37°C), mix the peptide solution with the enzyme solution to initiate the degradation reaction.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
HPLC Analysis: Analyze the samples by HPLC to determine the percentage of the remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate and half-life for each peptide analog.
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative study of phenylalanine analogs.
Representative GPCR Signaling Pathway
Peptides incorporating these analogs are often designed to target G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
The incorporation of this compound and other fluorinated D-phenylalanine analogs provides a valuable strategy for the development of peptide-based therapeutics with enhanced stability and potentially improved biological activity. While direct comparative data is limited, the principles of fluorine's effects on molecular properties allow for rational design and selection of these building blocks. The provided experimental protocols offer a framework for conducting systematic comparative studies to elucidate the precise advantages of each analog for a given therapeutic target.
References
The Impact of 3,5-Difluorination on Peptide-Protein Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate the stability, conformation, and binding affinity of therapeutic peptides. Among these, 3,5-difluorophenylalanine (Dfp) has emerged as a particularly insightful modification. This guide provides a comprehensive comparison of the effects of 3,5-difluorination on peptide-protein interactions against the native phenylalanine (Phe) residue, supported by experimental data and detailed methodologies.
The introduction of two fluorine atoms onto the phenyl ring of phenylalanine at the meta positions imparts unique physicochemical properties.[1] The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, influencing cation-π and other non-covalent interactions that are often critical for molecular recognition and binding.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the peptide by rendering it less susceptible to enzymatic degradation.[2]
Quantitative Comparison of Binding Affinities
The impact of substituting phenylalanine with 3,5-difluorophenylalanine is most effectively demonstrated through quantitative binding assays. A notable example is the study of somatostatin analogs, which are crucial in the treatment of neuroendocrine tumors. The following table summarizes the binding affinities (Ki in nM) of somatostatin analogs where phenylalanine at different positions has been replaced with Dfp.
| Compound | Target Receptor | Ki (nM) of Phe-containing Analog | Ki (nM) of Dfp-containing Analog | Fold Change in Affinity |
| [D-Trp⁸]-SRIF | SSTR2 | 0.8 | 0.56 | 1.4x increase |
| [D-Trp⁸]-SRIF | SSTR3 | >1000 | >1000 | No significant change |
| [D-Trp⁸, Phe⁶→Dfp⁶]-SRIF | SSTR2 | 0.8 | 1.2 | 0.7x decrease |
| [D-Trp⁸, Phe⁷→Dfp⁷]-SRIF | SSTR2 | 0.8 | 0.9 | 0.9x decrease |
| [D-Trp⁸, Phe¹¹→Dfp¹¹]-SRIF | SSTR2 | 0.8 | 0.7 | 1.1x increase |
Data synthesized from studies on somatostatin analogs.[3] SRIF stands for Somatotropin Release-Inhibiting Factor, and SSTR refers to the Somatostatin Receptor.
These data indicate that the effect of 3,5-difluorination is highly context-dependent, with substitutions at some positions leading to a modest increase in binding affinity, while at other positions, it can be neutral or slightly detrimental. This highlights the importance of empirical testing for each specific peptide-protein interaction.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for the key experiments cited in the assessment of 3,5-difluorinated peptides.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating 3,5-difluorophenylalanine is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[4][5][6]
Objective: To synthesize a peptide with a 3,5-difluorophenylalanine residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3,5-difluoro-L-phenylalanine)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-3,5-difluoro-L-phenylalanine at the desired position.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[7][8][9]
Objective: To determine the thermodynamic profile of a peptide-protein interaction.
Materials:
-
Purified protein and peptide, dialyzed against the same buffer.
-
ITC instrument (e.g., MicroCal ITC200).
-
Degassing station.
Procedure:
-
Sample Preparation:
-
Prepare the protein solution (in the sample cell) and the peptide solution (in the syringe) in the same, well-defined buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
The concentration of the protein in the cell should be approximately 10-50 times the expected Kd, and the peptide concentration in the syringe should be 10-20 times the protein concentration.
-
Degas both solutions for 5-10 minutes to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).
-
-
Data Acquisition:
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Equilibrate the system until a stable baseline is achieved.
-
Initiate the titration. The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rate constants, ka and kd) in addition to binding affinity (Kd).[10][11][12]
Objective: To determine the kinetics and affinity of a peptide-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Purified protein (ligand) and peptide (analyte).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the protein (ligand) over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Injection:
-
Inject a series of concentrations of the peptide (analyte) over the immobilized ligand surface.
-
Monitor the binding in real-time as a change in resonance units (RU).
-
-
Dissociation:
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide from the protein.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data (association and dissociation curves) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The fluorine atoms in 3,5-difluorophenylalanine serve as sensitive probes for ¹⁹F NMR studies, providing insights into the local environment of the fluorinated residue within a peptide or protein and how it changes upon interaction with a binding partner.[13]
Objective: To probe the local environment and conformational changes of a 3,5-difluorinated peptide upon protein binding.
Materials:
-
¹⁹F-labeled peptide.
-
Purified protein.
-
NMR spectrometer with a fluorine probe.
-
NMR buffer (e.g., phosphate buffer in D₂O).
Procedure:
-
Sample Preparation:
-
Dissolve the ¹⁹F-labeled peptide in the NMR buffer to a final concentration of 100-500 µM.
-
Prepare a concentrated stock solution of the protein in the same buffer.
-
-
¹⁹F NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the free peptide.
-
Titrate the protein into the peptide sample, acquiring a ¹⁹F NMR spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in the ¹⁹F chemical shift and line broadening of the peptide signal upon addition of the protein.
-
These changes provide information about the binding event and the environment of the fluorine atoms in the bound state.
-
Conclusion
The incorporation of 3,5-difluorophenylalanine into peptides offers a nuanced approach to modulating peptide-protein interactions. While not a universal solution for enhancing binding affinity, its impact is significant and warrants careful consideration in peptide design. The electron-withdrawing nature of the fluorine atoms can alter key aromatic interactions, and the context of the surrounding amino acid sequence plays a crucial role in the outcome. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the effects of 3,5-difluorination and to harness its potential in the development of novel and improved peptide therapeutics. The use of techniques such as ITC, SPR, and ¹⁹F NMR allows for a comprehensive understanding of the thermodynamic, kinetic, and structural consequences of this modification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. biomatik.com [biomatik.com]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Effects of D- vs. L-3,5-Difluorophenylalanine Incorporation in Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a powerful tool in peptide design and drug discovery. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate peptide conformation, stability, and biological activity.[1][2] This guide provides a comparative analysis of the structural effects of incorporating the D- and L-isomers of 3,5-difluorophenylalanine (D-Dfp and L-Dfp) into peptide structures. While direct comparative studies are limited, this guide synthesizes existing data on L-Dfp and the known principles of D-amino acid incorporation to provide a framework for understanding their differential impacts.
Introduction to 3,5-Difluorophenylalanine
3,5-Difluorophenylalanine is a derivative of phenylalanine containing two fluorine atoms on the phenyl ring.[3] This substitution imparts several unique properties:
-
Enhanced Hydrophobicity : The fluorine atoms increase the hydrophobicity of the side chain, which can influence peptide folding and interactions.[2]
-
Altered Electronics : The electron-withdrawing nature of fluorine can modulate cation-π and other non-covalent interactions.[3][4]
-
Metabolic Stability : Incorporation of fluorinated amino acids can enhance resistance to proteolytic degradation.[1][2]
-
Spectroscopic Probe : The ¹⁹F nucleus provides a sensitive probe for NMR studies of peptide structure and dynamics.[1][4]
Comparative Structural Effects: L-Dfp vs. D-Dfp
The stereochemistry of an amino acid is a critical determinant of peptide secondary structure. The incorporation of an L-amino acid is generally compatible with common secondary structures like α-helices and β-sheets. In contrast, a D-amino acid at the same position can induce significant conformational perturbations.
L-3,5-Difluorophenylalanine (L-Dfp)
Studies on somatostatin analogs have shown that substituting L-phenylalanine with L-Dfp can enhance π-π stacking interactions due to the electron-poor nature of the difluorophenyl ring.[5] This can lead to a more restricted and stable conformation.[5] For instance, in somatostatin analogs, L-Dfp at specific positions was found to promote offset-stacked π-π interactions with other aromatic residues, contributing to the overall fold of the peptide.[5]
D-3,5-Difluorophenylalanine (D-Dfp)
While specific studies on D-Dfp are scarce, the effects of D-amino acid incorporation are well-documented. A D-amino acid within an L-peptide sequence typically disrupts the canonical right-handed α-helix and can act as a helix breaker. However, it can also promote the formation of specific turn structures, such as β-turns, or induce a left-handed helical conformation. The introduction of a D-amino acid is a known strategy to enhance peptide stability against enzymatic degradation.[6]
The following diagram illustrates the logical workflow for comparing the structural impact of D- vs. L-Dfp incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Results for Peptides with Non-Canonical Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and target selectivity.[1][2][3][4][5][6][7][8][9] However, these structural modifications introduce significant analytical challenges that necessitate robust cross-validation strategies to ensure the identity, purity, and quantity of the final product.[10][11] This guide provides an objective comparison of key analytical techniques and outlines a workflow for the effective cross-validation of analytical results for peptides containing ncAAs, supported by detailed experimental protocols.
The Imperative for Orthogonal Analytical Methods
A single analytical technique is often insufficient to fully characterize a peptide with non-canonical residues. The unique physicochemical properties imparted by ncAAs can alter chromatographic behavior, mass spectrometric fragmentation, and susceptibility to degradation.[12][13][14] Therefore, a multi-pronged approach using orthogonal methods—techniques that rely on different separation or detection principles—is essential for comprehensive and reliable characterization.[15] The cross-validation of results from these methods provides a high degree of confidence in the reported data.
Comparative Analysis of Primary Analytical Techniques
The three cornerstone techniques for the analysis of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[15] Each provides distinct, yet complementary, information crucial for a comprehensive quality assessment.
| Analytical Technique | Principle of Operation | Primary Application for ncAA Peptides | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[16] | Purity determination and quantification of impurities.[15][17][18] | High resolution, excellent for separating closely related impurities, stability-indicating capability.[11][16][19] | Retention behavior can be unpredictable for novel ncAAs; co-elution of impurities is possible. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio (m/z).[20] | Identity confirmation, sequence verification, and identification of modifications and impurities.[10][13][20][21] | High sensitivity and specificity for mass determination; can provide sequence information through fragmentation (MS/MS).[21] | Isomeric ncAAs may not be distinguishable by mass alone; ionization efficiency can be affected by the ncAA.[11] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of individual amino acids.[15] | Accurate determination of net peptide content and confirmation of amino acid composition.[22] | "Gold standard" for peptide quantification; provides absolute quantities.[15] | Destructive to the sample; does not provide information on sequence or purity of the intact peptide. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable analytical results. The following are representative protocols for the key analytical techniques.
1. RP-HPLC for Purity Assessment
-
Objective: To separate the target peptide from process-related and degradation impurities and to determine its purity.
-
Instrumentation: HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[15]
-
Reagents:
-
Procedure:
-
Prepare and degas the mobile phases.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.[15]
-
Dissolve the peptide sample in the sample diluent to a concentration of 1 mg/mL.[15]
-
Inject 20 µL of the sample solution.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[15]
-
Monitor the eluate at 214 nm for peptide bond detection.[15]
-
Calculate purity by dividing the peak area of the main peptide by the total area of all peaks.[15]
-
2. Mass Spectrometry for Identity Confirmation
-
Objective: To confirm the molecular weight of the peptide containing ncAAs.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[21]
-
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water (preferred for MS compatibility).[18]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Procedure:
-
The peptide sample is introduced into the mass spectrometer via direct infusion or an LC system.
-
The sample is ionized using an ESI source.
-
The mass spectrometer analyzes the mass-to-charge ratio (m/z) of the resulting ions.[15]
-
The obtained mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of the ncAA-containing peptide.
-
For sequence confirmation, tandem MS (MS/MS) can be performed to fragment the peptide and analyze the resulting product ions.[21]
-
3. Amino Acid Analysis for Net Peptide Content
-
Objective: To determine the absolute amount of peptide in a sample by quantifying its constituent amino acids.[15]
-
Procedure:
-
Hydrolysis: An accurately weighed sample of the peptide is subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its individual amino acids.
-
Derivatization: The free amino acids are derivatized with a reagent (e.g., AccQ•Tag™) to make them detectable by fluorescence or UV.[22]
-
Separation and Quantification: The derivatized amino acids are separated using RP-HPLC and quantified by comparing their peak areas to those of known standards.[15][22]
-
Calculation: The net peptide content is calculated from the sum of the individual amino acid quantities, taking into account the molecular weight of the peptide and the initial sample weight.[22]
-
Cross-Validation Workflow
A systematic workflow is essential for the effective cross-validation of analytical results. This process ensures that data from orthogonal methods are integrated to build a comprehensive and reliable profile of the ncAA-containing peptide.
This workflow illustrates the integration of data from the three primary analytical techniques. The results are compared against predefined specifications. For example, the purity determined by RP-HPLC should be consistent with the absence of significant impurity peaks in the LC-MS data. Similarly, the net peptide content from AAA should align with the purity data. Discrepancies at any stage trigger further investigation, which may involve re-analysis, the use of additional analytical techniques, or a review of the synthesis and purification processes.
Logical Relationship of Analytical Data
The interplay between the different analytical data sets is crucial for a conclusive assessment. The following diagram illustrates the logical connections between the outputs of the primary analytical methods.
This diagram highlights how the data from each technique supports and validates the others. A high purity value from RP-HPLC is strengthened by LC-MS data showing a single major peak with the correct molecular weight. The net peptide content from AAA should be in agreement with the purity value from HPLC. Inconsistencies, such as a high purity by HPLC but a low net peptide content by AAA, could indicate the presence of non-UV active impurities or issues with the AAA procedure, prompting further investigation.
By employing a rigorous cross-validation strategy that leverages the strengths of orthogonal analytical methods, researchers, scientists, and drug development professionals can ensure the quality and reliability of their peptides containing non-canonical amino acids, thereby accelerating the development of novel and effective therapeutics.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids | CHIMIA [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists | Separation Science [sepscience.com]
- 12. portlandpress.com [portlandpress.com]
- 13. The challenge of detecting modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. de.gilson.com [de.gilson.com]
- 17. almacgroup.com [almacgroup.com]
- 18. agilent.com [agilent.com]
- 19. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 20. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 21. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analytical methods and Quality Control for peptide products [biosynth.com]
Safety Operating Guide
Safe Disposal of Fmoc-3,5-difluoro-D-phenylalanine: A Guide for Laboratory Professionals
Authoritative guidance on the proper disposal of Fmoc-3,5-difluoro-D-phenylalanine is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While it is not classified as a hazardous substance under OSHA, potential health effects include irritation of the skin, eyes, and respiratory tract.[1] Ingestion may also be harmful.[1]
Personal Protective Equipment (PPE): A summary of recommended personal protective equipment is provided in the table below.
| Protection Type | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2] |
| Hand Protection | Compatible chemical-resistant gloves.[2] |
| Skin and Body | Laboratory coat.[2] |
| Respiratory | A dust mask or respirator should be used when handling large quantities or if dust is generated.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local environmental regulations.[1][2] This generally involves treating it as chemical waste and segregating it for collection by a licensed disposal company.
Experimental Workflow for Disposal:
Caption: Figure 1: A step-by-step workflow for the proper disposal of this compound.
Methodology:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.
-
Wear Appropriate PPE: Equip yourself with the necessary personal protective equipment as outlined in the table above.
-
Containment of Waste:
-
For small spills, sweep up the material and place it in a suitable, closed container for disposal.[1]
-
For larger spills, shovel the material into a suitable container.[1]
-
For unused or surplus material, offer it to a licensed disposal company.[3]
-
Ensure the waste container is clearly labeled with the chemical name and any relevant hazard information.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
-
Professional Disposal:
-
Documentation:
-
Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in accordance with your institution's and local regulations.
-
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the chemical's properties and the necessary safety and disposal procedures.
Caption: Figure 2: The inherent properties of the chemical dictate the necessary handling and disposal protocols.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.
References
Personal protective equipment for handling Fmoc-3,5-difluoro-D-phenylalanine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Fmoc-3,5-difluoro-D-phenylalanine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound in either solid or dissolved form, adherence to the following personal protective equipment and engineering controls is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields are essential to protect against splashes and dust.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[2][3]
-
Skin and Body Protection: A laboratory coat must be worn to protect against skin exposure.[2][3]
-
Respiratory Protection: In situations where dust formation is unavoidable, a NIOSH-approved respirator or a dust mask should be used.[2]
II. Health Hazard Information
This compound presents several potential health hazards upon exposure. Understanding these risks is crucial for safe handling.
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[4]
-
Ingestion: May be harmful if swallowed.[4]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[4]
-
Eye Contact: May cause eye irritation.[4]
III. First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
-
General Advice: Consult a physician and show them the Safety Data Sheet (SDS) for the compound.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][4]
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[2][4]
IV. Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Avoid contact with skin and eyes.[4] Prevent the formation of dust and aerosols.[4] Ensure appropriate exhaust ventilation where dust is formed.[4]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][4]
V. Spill and Disposal Plan
In the event of a spill and for routine disposal, the following procedures must be followed to mitigate environmental contamination and ensure safety.
-
Spill Response:
-
Disposal:
-
Treat all waste containing this compound as hazardous chemical waste.[1]
-
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste containers.[1]
-
Solid Waste: Collect unused, expired, or contaminated solid material in a designated, compatible, and sealed hazardous waste container.[1]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed container for liquid chemical waste. Segregate from incompatible waste streams, such as acidic waste, to prevent violent reactions.[1]
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
-
VI. Summary of Safety Information
| Parameter | Information |
| Primary Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. Causes respiratory, skin, and eye irritation.[4] |
| Engineering Controls | Use in a well-ventilated area; chemical fume hood required for dust/aerosol generation.[1] |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][3] |
| Body Protection | Laboratory coat.[2][3] |
| Respiratory Protection | NIOSH-approved respirator or dust mask for dust-generating procedures.[2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][4] |
| Spill Containment | Sweep or shovel into a suitable, sealed container for disposal. Prevent entry into drains.[4] |
| Waste Disposal | Treat as hazardous chemical waste. Do not dispose down the drain. Follow all local, state, and federal regulations.[1][4] |
VII. Experimental Workflow and Disposal Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
